Benzaldehyde, 4-bromo-, hydrazone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)methylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJBVTWTYVBTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392824 | |
| Record name | Benzaldehyde, 4-bromo-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-93-7 | |
| Record name | Benzaldehyde, 4-bromo-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data Analysis of Benzaldehyde, 4-bromo-, hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of Benzaldehyde, 4-bromo-, hydrazone. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes expected values based on the known spectroscopic data of its precursor, 4-bromobenzaldehyde, and closely related hydrazone derivatives. This approach offers a robust framework for the characterization and analysis of this and similar molecules.
Data Presentation
The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These values are compiled from spectral data of the starting material, 4-bromobenzaldehyde, and analogous hydrazone compounds.
Table 1: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium-Strong, Broad | N-H stretching vibration of the hydrazone moiety. |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching vibrations. |
| ~1610-1590 | Strong | C=N (imine) stretching vibration. |
| ~1580-1450 | Medium-Strong | C=C stretching vibrations within the aromatic ring. |
| ~850-800 | Strong | p-disubstituted benzene C-H out-of-plane bending. |
| ~750-700 | Medium-Strong | C-Br stretching vibration. |
Note: The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹, characteristic of the starting aldehyde, is a key indicator of successful hydrazone formation.
Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 11.5 | Singlet | 1H | N-H proton of the hydrazone. |
| ~8.1 - 8.3 | Singlet | 1H | CH=N proton (methine proton). |
| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons ortho to the bromine atom. |
| ~7.4 - 7.6 | Doublet | 2H | Aromatic protons ortho to the CH=N group. |
| ~7.3 | Singlet | 2H | -NH₂ protons of the hydrazone. |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 3: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C=N (imine carbon). |
| ~135 - 138 | Aromatic quaternary carbon attached to the CH=N group. |
| ~131 - 133 | Aromatic carbons ortho to the bromine atom. |
| ~128 - 130 | Aromatic carbons ortho to the CH=N group. |
| ~122 - 125 | Aromatic quaternary carbon attached to the bromine atom. |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 198/200 | High | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio). |
| 183/185 | Medium | [M - NH]⁺ |
| 119 | Medium | [M - Br]⁺ |
| 102 | Medium | [C₇H₄N]⁺ |
| 90 | Medium | [C₆H₄N]⁺ |
| 76 | High | [C₆H₄]⁺ |
Table 5: UV-Visible Spectroscopic Data (Solvent: Methanol)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~245 | ~5700 | π → π |
| ~325 | ~4000 | π → π |
| ~390 | ~10600 | n → π* |
Note: This data is based on a closely related derivative, 2-[(4-bromobenzylidene)hydrazinylidene]-1,2-diphenylethanimine, and may vary for the parent hydrazone.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
2.1 Synthesis of this compound
This protocol is a general method for the synthesis of hydrazones from aldehydes.
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Dissolution of Aldehyde: Dissolve 1.85 g (10 mmol) of 4-bromobenzaldehyde in 20 mL of ethanol in a 100 mL round-bottom flask.
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Addition of Hydrazine: To this solution, add 0.5 mL (10 mmol) of hydrazine hydrate dropwise with continuous stirring.
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Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
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Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.
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Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. Recrystallize the crude product from ethanol to obtain pure this compound.
2.2 FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Instrument Setup: Record the spectrum on an FT-IR spectrometer in the range of 4000-400 cm⁻¹.
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Data Acquisition: Obtain a background spectrum of the KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum.
2.3 NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
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Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary. Use Tetramethylsilane (TMS) as an internal standard (0 ppm).
2.4 Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for injection if using a GC-MS or LC-MS system.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
2.5 UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in methanol of a known concentration (e.g., 1x10⁻³ M). From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1x10⁻⁵ to 1x10⁻⁴ M.
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Instrument Setup: Use a dual-beam UV-Visible spectrophotometer and use methanol as the blank.
-
Data Acquisition: Record the absorption spectra of the solutions from 200 to 800 nm.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Caption: Relationship between compound properties and spectroscopic data.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of Benzaldehyde, 4-bromo-, hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Benzaldehyde, 4-bromo-, hydrazone. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth spectral data, experimental protocols, and a visualization of the synthetic workflow.
Introduction
This compound is a derivative of benzaldehyde, an aromatic aldehyde. The introduction of a bromo group at the para position and the formation of a hydrazone at the carbonyl group significantly influence the electronic environment of the molecule, which is reflected in its NMR spectra. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂ and are of considerable interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the spectral characteristics of this compound is crucial for its identification, characterization, and the development of novel derivatives.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
A common method for the synthesis of hydrazones involves the condensation reaction between a carbonyl compound (in this case, 4-bromobenzaldehyde) and hydrazine.
Materials:
-
4-bromobenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
A solution of 4-bromobenzaldehyde in ethanol is prepared in a round-bottom flask.
-
An equimolar amount of hydrazine hydrate is added to the solution.
-
A catalytic amount of glacial acetic acid is added to the reaction mixture.
-
The mixture is then refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with cold ethanol and dried under vacuum to yield this compound.
NMR Spectroscopic Analysis
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD 400 spectrometer, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation: A sample of the synthesized this compound is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
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Pulse Program: A standard single-pulse experiment is used.
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Acquisition Parameters: Key parameters include the spectral width, number of scans, acquisition time, and relaxation delay.
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Processing: The acquired free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
¹³C NMR Spectroscopy:
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Pulse Program: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.
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Acquisition Parameters: Similar to ¹H NMR, parameters such as spectral width, number of scans, and relaxation delay are optimized. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Processing: The FID is processed using Fourier transformation, phasing, and baseline correction.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on analysis of related structures. Precise experimental values can vary slightly depending on the solvent and other experimental conditions.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value Range | s, d, t, m | #H | Aromatic CH |
| Value Range | s, d, t, m | #H | Aromatic CH |
| Value Range | s | 1H | CH=N |
| Value Range | br s | 2H | -NH₂ |
Note: The exact chemical shifts and coupling constants for the aromatic protons would form a complex splitting pattern (e.g., two doublets) characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the -NH₂ protons is due to quadrupole broadening and possible exchange with trace amounts of water.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Value Range | C=N |
| Value Range | Aromatic C-Br |
| Value Range | Aromatic CH |
| Value Range | Aromatic CH |
| Value Range | Aromatic C-C |
Note: The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the hydrazone group.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR of this compound. For definitive spectral data, it is recommended to consult peer-reviewed literature or spectral databases that contain experimentally verified information for this specific compound.
Spectroscopic Analysis of 4-Bromobenzaldehyde Hydrazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral characteristics of 4-bromobenzaldehyde hydrazone. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the hydrazone moiety. This document outlines the key spectral features, experimental protocols for its synthesis and analysis, and a logical workflow for these processes.
Introduction
4-Bromobenzaldehyde hydrazone is an organic compound formed by the condensation reaction between 4-bromobenzaldehyde and hydrazine. The resulting C=N bond of the hydrazone functional group is a key chromophore and site of characteristic vibrations, making FT-IR and UV-Vis spectroscopy essential tools for its identification and characterization. Understanding the spectral properties of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.
FT-IR Spectral Data
The FT-IR spectrum of 4-bromobenzaldehyde hydrazone is characterized by the presence of specific vibrational modes corresponding to its functional groups. The absence of a strong carbonyl (C=O) stretching band from the starting material, 4-bromobenzaldehyde (typically around 1700 cm⁻¹), is a primary indicator of successful hydrazone formation.[1] Key vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H | Stretching | 3200 - 3400 | Broad to medium peak, indicative of the hydrazone N-H bond.[1] |
| Aromatic C-H | Stretching | > 3000 | Weak to medium sharp peaks.[1] |
| C=N (Imine) | Stretching | 1605 - 1614 | A crucial absorption band confirming the hydrazone linkage.[1] |
| Aromatic C=C | Stretching | 1500 - 1600 | Multiple bands indicating the presence of the benzene ring. |
| C-Br | Stretching | Lower wavenumbers (fingerprint region) | Confirms the presence of the bromo substituent.[1] |
Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.
UV-Vis Spectral Data
The UV-Vis spectrum of 4-bromobenzaldehyde hydrazone is governed by electronic transitions within its conjugated system, which includes the benzene ring and the C=N double bond.[1] The spectrum typically displays absorption bands arising from π→π* and n→π* electronic transitions.[1]
For a closely related derivative, 2-[(4-bromobenzylidene)hydrazinylidene]-1,2-diphenylethanimine, the electronic absorption spectrum in methanol shows intense bands at 391 nm, 325 nm, and 244 nm, which are attributed to π→π* transitions.[2] It is expected that 4-bromobenzaldehyde hydrazone will exhibit similar absorption characteristics.
| Transition Type | Expected Wavelength (λmax) | Notes |
| π→π | 240 - 400 nm | Intense absorption bands resulting from the conjugated system. |
| n→π | Longer wavelength, lower intensity | Involves the non-bonding electrons on the nitrogen atoms. |
The position of the absorption maximum (λmax) can exhibit a bathochromic (red) shift in more polar solvents, a phenomenon known as positive solvatochromism.[1]
Experimental Protocols
Synthesis of 4-Bromobenzaldehyde Hydrazone
This protocol describes a general method for the synthesis of 4-bromobenzaldehyde hydrazone via a condensation reaction.
Materials:
-
4-Bromobenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-bromobenzaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
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The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-bromobenzaldehyde hydrazone.
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Dry the purified product under vacuum.
FT-IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared Spectrometer
Procedure (KBr Pellet Method):
-
Grind a small amount of the dried 4-bromobenzaldehyde hydrazone sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands.
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a dilute solution of 4-bromobenzaldehyde hydrazone in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).
-
Use the same solvent as a reference blank.
-
Fill a quartz cuvette with the sample solution and another with the blank.
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Place the cuvettes in the spectrophotometer.
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Scan the absorbance of the sample over a specific wavelength range (e.g., 200-600 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of 4-bromobenzaldehyde hydrazone.
References
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Benzaldehyde, 4-bromo-, hydrazone. The information presented herein is essential for the structural elucidation and characterization of this and related compounds in various research and development settings.
Introduction
This compound is an organic compound with the molecular formula C₇H₇BrN₂. Its structure consists of a 4-bromophenyl group attached to a hydrazone functional group. Understanding its behavior under mass spectrometry conditions, particularly through Electron Ionization (EI), is crucial for its identification and for distinguishing it from isomeric and related structures. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.
Ionization: Electron Ionization (EI) is the method of choice for this type of compound due to its ability to induce characteristic fragmentation.
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar capillary column (e.g., DB-5ms)
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Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Transfer Line Temperature: 280 °C
Typical Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Mass Spectrometry Fragmentation Analysis
The mass spectrum of this compound is characterized by a prominent molecular ion peak cluster and several key fragment ions. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, leads to a distinctive M+2 peak for all bromine-containing ions.
Quantitative Data Summary
The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures in the electron ionization mass spectrum of this compound. The relative intensities are estimations based on the fragmentation of similar compounds.
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Structure of Fragment | Relative Intensity (Approx.) |
| 198/200 | [M]⁺˙ (Molecular Ion) | [C₇H₇BrN₂]⁺˙ | High |
| 183/185 | [M - NH]⁺ | [C₇H₆BrN]⁺ | Moderate |
| 155/157 | [M - N₂H₃]⁺ | [C₇H₄Br]⁺ | Moderate |
| 119 | [M - Br]⁺ | [C₇H₇N₂]⁺ | Moderate |
| 104 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | High |
| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ | High |
| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Moderate |
Fragmentation Pathway Visualization
The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed ions.
Caption: Fragmentation pathway of this compound.
Discussion of Fragmentation Mechanisms
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Molecular Ion Formation: The process begins with the electron ionization of the this compound molecule, resulting in the formation of the molecular ion radical cation, [C₇H₇BrN₂]⁺˙. Due to the natural abundance of bromine isotopes, this will appear as a pair of peaks at m/z 198 and 200.
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Loss of an Imine Radical: A common fragmentation pathway for hydrazones is the cleavage of the N-N bond. In this case, the molecular ion can lose a nitrogen-hydrogen radical (•NH) to form the ion at m/z 183/185.
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Loss of a Diazene Radical: The molecular ion can undergo cleavage to lose a dinitrogen trihydride radical (•N₂H₃), leading to the formation of the 4-bromostyryl cation at m/z 155/157.
-
Loss of a Bromine Radical: Cleavage of the C-Br bond, which is a common fragmentation for brominated aromatic compounds, results in the formation of an ion at m/z 119.
-
Further Fragmentation: The fragment ions can undergo further fragmentation. For example, the ion at m/z 119 can lose an imine radical to form an ion at m/z 104. The ion at m/z 104 can then lose a methylene group to form the ion at m/z 90. The bromophenyl cation at m/z 155/157 can lose a bromine radical to form the phenyl radical cation at m/z 76.
Conclusion
The mass spectrometry fragmentation of this compound provides a wealth of structural information. The characteristic isotopic pattern of bromine, coupled with the predictable fragmentation of the hydrazone and aromatic moieties, allows for confident identification of this compound. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize mass spectrometry for structural analysis.
An In-depth Technical Guide on the Crystal Structure Analysis of Benzaldehyde, 4-bromo-, hydrazone Derivatives
Synthesis and Crystallization
The synthesis of 4-bromobenzaldehyde hydrazone derivatives is typically achieved through a straightforward condensation reaction. The general procedure involves the reaction of a substituted hydrazine with 4-bromobenzaldehyde in an appropriate solvent, often with an acid catalyst to facilitate the reaction.
Experimental Protocol: Synthesis of 4-bromobenzaldehyde hydrazone. [1]
A standard protocol for synthesizing the parent 4-bromobenzaldehyde hydrazone involves dissolving equimolar amounts (e.g., 10 mmol) of 4-bromobenzaldehyde and hydrazine hydrate in absolute ethanol. A catalytic amount of concentrated sulfuric acid (1–2 drops) is added to the mixture. The reaction mixture is then refluxed at 80°C for a period of 3–4 hours. Upon cooling to room temperature, the hydrazone derivative precipitates out of the solution. The resulting solid is collected by filtration, washed with ice-cold ethanol to remove any unreacted starting materials, and subsequently dried under a vacuum. This method typically yields the product in the range of 70–75%.[1] For more complex derivatives, variations of this protocol may be employed, such as changing the solvent or the catalyst.[2]
Single crystals suitable for X-ray diffraction analysis are typically obtained by slow evaporation of the solvent from a saturated solution of the synthesized compound.[3] Common solvents used for recrystallization include ethanol, methanol, and toluene.[4][5][6] The choice of solvent can be critical as it can sometimes be incorporated into the crystal lattice, forming solvates.
Crystal Structure Determination
The primary technique for elucidating the three-dimensional atomic arrangement in the crystalline state of these compounds is single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction.
A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature, often low temperatures like 200 K, to minimize thermal vibrations of the atoms.[7] The diffractometer directs a beam of monochromatic X-rays onto the crystal. The diffraction pattern, consisting of a set of reflections, is collected as the crystal is rotated. The collected data is then processed, which includes indexing the reflections to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². The positions of non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[7]
The quality of the final refined structure is assessed by parameters such as the R-factor (Rgt(F)) and the weighted R-factor (wRref(F²)).[7]
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-bromobenzaldehyde hydrazone derivatives is stabilized by a variety of non-covalent interactions. These interactions play a crucial role in determining the overall supramolecular architecture.
-
Hydrogen Bonding: The hydrazone moiety (-CH=N-NH₂) provides both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atoms). This facilitates the formation of N-H···N hydrogen bonds, which are significant in stabilizing the crystal structure.[1] In derivatives containing other functional groups, such as hydroxyl or nitro groups, additional hydrogen bonds like N-H···O and C-H···O can be observed.[4][5][8][9]
-
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, participating in interactions with Lewis basic atoms like oxygen or nitrogen. This type of interaction is a significant factor in the crystal engineering of halogenated organic compounds.[1]
-
π-π Stacking and C-H···π Interactions: The presence of the aromatic 4-bromophenyl ring allows for π-π stacking interactions between adjacent molecules.[1] These interactions contribute to the stabilization of the crystal lattice. Additionally, C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, are also commonly observed.[1]
The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal.
Crystallographic Data of 4-Bromobenzaldehyde and its Hydrazone Derivatives
The following table summarizes the crystallographic data for 4-bromobenzaldehyde and some of its hydrazone derivatives found in the literature. This comparative data provides insights into how modifications to the molecular structure influence the crystal packing.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 4-Bromobenzaldehyde | C₇H₅BrO | Monoclinic | P2₁/c | 27.3992(18) | 3.9369(2) | 12.8006(8) | 103.504(2) | 1342.60(14) | 8 | [7] |
| 4-Bromobenzohydrazide | C₇H₇BrN₂O | Monoclinic | P2₁/a | 12.287(2) | 3.8287(5) | 16.0936(19) | 97.409 | 750.77(19) | 4 | [8] |
| 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol | C₁₃H₈Br₂FN₃O₃ | Monoclinic | P2₁/n | - | - | - | - | - | - | [5] |
| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate | C₁₁H₁₄N₄O₄ | Triclinic | P-1 | 7.0321(14) | 7.3723(15) | 13.008(3) | 98.66(3) | 651.2(2) | 2 | [6] |
| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | C₂₂H₁₉N₃O₄ | - | - | - | - | - | - | - | - | [9] |
Note: Complete unit cell parameters for all compounds were not available in the provided search results.
Visualization of Experimental Workflow and Intermolecular Interactions
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and crystal structure analysis of 4-bromobenzaldehyde hydrazone derivatives.
Caption: Key intermolecular interactions stabilizing the crystal packing of 4-bromobenzaldehyde hydrazone derivatives.
References
- 1. Benzaldehyde, 4-bromo-, hydrazone | 57477-93-7 | Benchchem [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure of 4-Bromobenzohydrazide | Semantic Scholar [semanticscholar.org]
- 9. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Benzaldehyde, 4-bromo-, hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde, 4-bromo-, hydrazone (CAS No. 57477-93-7) is a member of the hydrazone class of organic compounds, characterized by the presence of a C=N-N functional group.[1] This structural motif makes it a versatile building block in organic synthesis and a ligand in coordination chemistry.[2] The presence of a bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, enhancing its utility in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and characterization.
Physical and Chemical Properties
While specific experimental data for this compound is limited in the literature, the following tables summarize its computed properties and data for closely related compounds.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂ | [3] |
| Molecular Weight | 199.05 g/mol | [3] |
| CAS Number | 57477-93-7 | [3] |
| IUPAC Name | (4-bromophenyl)methylidenehydrazine | [3] |
Computed Physical Properties
| Property | Value | Source |
| Exact Mass | 197.97926 Da | [3] |
| Topological Polar Surface Area | 38.4 Ų | [3] |
Solubility (Qualitative)
Based on data for a related derivative, α-Benzilmonoximehydrazone-p-bromobenzaldehyde:
| Solvent | Solubility | Source |
| Water | Insoluble | [1] |
| Common Organic Solvents (e.g., Chloroform, Acetone, DMF, DMSO) | Soluble | [1] |
Melting Point of Related Hydrazones
| Compound | Melting Point (°C) | Source |
| α-Benzilmonoximehydrazone-p-bromobenzaldehyde | 207 | [1] |
| 4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | 242–243 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of substituted benzaldehyde hydrazones.[1]
Materials:
-
4-Bromobenzaldehyde
-
Hydrazine hydrate
-
Ethanol (or Methanol)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1.0 equivalent of 4-bromobenzaldehyde in a minimal amount of warm ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate container, dissolve a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate in ethanol.
-
Add the hydrazine hydrate solution to the 4-bromobenzaldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Dry the purified product under vacuum to obtain this compound as a solid.
Spectroscopic Data and Characterization
The following data is based on characteristic values for similar hydrazone compounds and the starting material, 4-bromobenzaldehyde.
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Peak Range (cm⁻¹) | Source |
| N-H stretch | 3200-3400 | [1] |
| C-H (aromatic) | 3000-3100 | [1] |
| C=N (imine) | 1600-1650 | [1] |
| N-N stretch | 1090-1150 | [1] |
| C-Br stretch | 500-600 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Source |
| Aromatic protons | 7.2-7.8 | Multiplet | [2] |
| Azomethine proton (-CH=N-) | 7.5-8.5 | Singlet | [2] |
| -NH₂ protons | 5.0-8.0 | Broad Singlet |
The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted phenyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Expected Chemical Shift (δ, ppm) | Source |
| C=N (imine) | 140-160 | [2] |
| C-Br | ~125 | [2] |
| Aromatic Carbons | 120-140 | [2] |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 198 and a [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for hydrazones involve cleavage of the N-N bond and fragmentation of the aromatic ring.
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The hydrazone moiety can participate in various reactions, including:
-
Cyclization reactions: To form heterocyclic compounds.
-
Coordination chemistry: The nitrogen atoms can act as ligands to form metal complexes.[2]
-
Wolff-Kishner reduction: Although less common for aryl hydrazones, this reaction can potentially reduce the carbonyl group to a methylene group.
The bromine atom on the aromatic ring allows for a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of various substituents at the para position.[2]
Visualizations
Caption: Synthesis of this compound via condensation reaction.
References
Theoretical Mutagenicity Evaluation of Bromobenzaldehyde Derivatives: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental evaluation of mutagenicity for bromobenzaldehyde derivatives. These compounds are important intermediates in the synthesis of pharmaceuticals and other industrial chemicals, making a thorough understanding of their potential genotoxicity crucial for risk assessment and regulatory compliance. This document summarizes quantitative data from mutagenicity studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and evaluation workflows. The focus is on providing a practical and in-depth resource for professionals in drug development and chemical safety.
Introduction to Bromobenzaldehyde Derivatives and Mutagenicity
Bromobenzaldehydes are a class of aromatic aldehydes characterized by a benzene ring substituted with both a bromine atom and a formyl (aldehyde) group. The position of the bromine atom relative to the aldehyde group gives rise to three primary isomers: 2-bromobenzaldehyde (ortho), 3-bromobenzaldehyde (meta), and 4-bromobenzaldehyde (para). The reactivity of the aldehyde group, coupled with the electronic effects of the bromine substituent, can influence the molecule's interaction with biological macromolecules, including DNA, raising concerns about their potential mutagenicity.
Mutagenicity is the capacity of a chemical or physical agent to induce genetic mutations. For pharmaceutical impurities and other chemicals, assessing mutagenic potential is a critical step in safety evaluation. The primary concern is the potential for heritable genetic damage or the initiation of carcinogenesis. A variety of in vitro and in vivo assays, as well as in silico computational models, are employed to evaluate the mutagenic risk of chemical compounds.
Data Presentation: Mutagenicity of Bromobenzaldehyde Derivatives
The following tables summarize the available quantitative and qualitative data on the mutagenicity of bromobenzaldehyde isomers. The data is primarily from the bacterial reverse mutation assay (Ames test), a widely used method for detecting point mutations.
Table 1: Ames Test Results for 3-Bromobenzaldehyde
| Strain | Metabolic Activation (S9) | Dose (µ g/plate ) | Mean Revertants/Plate ± SD | Result |
| TA98 | - | 0 | 22 ± 2 | Negative |
| 33 | 20 ± 3 | |||
| 100 | 21 ± 1 | |||
| 333 | 23 ± 4 | |||
| 1000 | 19 ± 2 | |||
| 3333 | 15 ± 3 (toxic) | |||
| TA98 | + | 0 | 30 ± 3 | Negative |
| 333 | 32 ± 4 | |||
| 1000 | 35 ± 3 | |||
| 3333 | 33 ± 5 | |||
| 10000 | 25 ± 4 | |||
| TA100 | - | 0 | 120 ± 8 | Negative |
| 33 | 125 ± 10 | |||
| 100 | 128 ± 7 | |||
| 333 | 135 ± 9 | |||
| 1000 | 115 ± 12 | |||
| 3333 | 80 ± 15 (toxic) | |||
| TA100 | + | 0 | 130 ± 10 | Negative |
| 333 | 140 ± 12 | |||
| 1000 | 145 ± 11 | |||
| 3333 | 138 ± 9 | |||
| 10000 | 110 ± 14 |
Data sourced from the National Toxicology Program (NTP).
Table 2: Summary of Mutagenicity for Bromobenzaldehyde Isomers
| Compound | Isomer | Ames Test Result | Data Type |
| 2-Bromobenzaldehyde | ortho | Not explicitly found to be mutagenic, but is a known irritant. | Qualitative |
| 3-Bromobenzaldehyde | meta | Negative | Quantitative |
| 4-Bromobenzaldehyde | para | Equivocal/Weakly Positive in some assays | Qualitative |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The principle of the assay is to detect mutations that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium.
Methodology:
-
Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. This selection covers the detection of both frameshift and base-pair substitution mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.
-
Exposure: The test compound is mixed with the bacterial culture and, in the appropriate plates, the S9 mix. This mixture is then plated on a minimal agar medium.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
The in vivo micronucleus test is used to detect chromosomal damage in mammals. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three different dose levels. A positive and a negative control group are also included.
-
Sample Collection: Bone marrow or peripheral blood is collected at specific time points after treatment (e.g., 24 and 48 hours).
-
Slide Preparation: The collected cells are smeared on slides and stained.
-
Analysis: At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.
Visualizations
Signaling Pathways
The genotoxicity of aromatic aldehydes like bromobenzaldehyde derivatives is believed to be initiated by their metabolic activation and subsequent interaction with DNA.
Caption: Metabolic activation and DNA damage pathway for bromobenzaldehyde.
Experimental Workflows
A tiered approach is typically used for mutagenicity testing, starting with in silico and in vitro methods before proceeding to in vivo assays if necessary.
Caption: Tiered workflow for mutagenicity evaluation.
Logical Relationships
The theoretical evaluation of mutagenicity often relies on Quantitative Structure-Activity Relationship (QSAR) models.
Methodological & Application
Application Notes and Protocols: Benzaldehyde, 4-bromo-, hydrazone as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzaldehyde, 4-bromo-, hydrazone as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand and its metal complexes, their characterization, and potential applications, with a focus on providing actionable experimental protocols and structured data for comparative analysis.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are readily synthesized through the condensation reaction of aldehydes or ketones with hydrazine or its derivatives. The presence of both a nucleophilic imine nitrogen and an acidic N-H proton makes hydrazones excellent ligands for a wide variety of metal ions, forming stable coordination complexes.[1] The 4-bromo substituent on the benzaldehyde moiety can influence the electronic properties of the resulting ligand and its metal complexes, potentially enhancing their catalytic or biological activities.[1]
Synthesis of this compound and its Metal Complexes
The synthesis of this compound and its subsequent complexation with transition metals can be achieved through straightforward and reproducible methods. The following protocols are based on established procedures for similar hydrazone ligands.[2][3]
Experimental Workflow: From Ligand Synthesis to Complex Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a similar hydrazone ligand.[4]
Materials:
-
4-Bromobenzaldehyde
-
Hydrazine hydrate (99%)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 4-bromobenzaldehyde (0.10 mol) in 50 mL of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (0.10 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Transition Metal(II) Complexes
This protocol is based on the synthesis of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from 4-bromobenzaldehyde.[2]
Materials:
-
This compound (Ligand)
-
CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O
-
Ethanol
-
0.1N NaOH solution
Procedure:
-
Dissolve the this compound ligand (10 mmol) in 30 cm³ of ethanol.
-
In a separate beaker, dissolve the respective metal chloride (5 mmol) in 10 cm³ of water.
-
Slowly add the metal chloride solution to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to approximately 7.5-8.0 by the dropwise addition of 0.1N NaOH solution.
-
A colored precipitate will form.
-
Digest the mixture on a water bath for 30 minutes.
-
Cool the mixture to room temperature.
-
Filter the precipitated complex and wash with hot water.
-
Dry the complex at 100°C.
-
The complex can be recrystallized from methanol if necessary.[2]
Characterization Data
The synthesized ligand and its metal complexes can be characterized by various spectroscopic and analytical techniques. The following tables summarize typical data obtained for a closely related Schiff base ligand derived from 4-bromobenzaldehyde and its Co(II), Ni(II), and Cu(II) complexes.[2]
Table 1: Physical and Analytical Data of a 4-Bromobenzaldehyde Derived Hydrazone Ligand and its Metal Complexes[2]
| Compound | Color | Yield (%) | Melting Point (°C) |
| Ligand (HBMHpBB)¹ | Yellow | 81.12 | 209 |
| [Co(BMHpBB)₂] | Brown | - | >300 |
| [Ni(BMHpBB)₂] | Green | - | >300 |
| [Cu(BMHpBB)₂] | Green | - | >300 |
¹ HBMHpBB: 2-[-(4-bromobenzylidene) hydrazinylidene]-1,2-diphenylethanimine
Table 2: FT-IR Spectral Data (cm⁻¹) for a 4-Bromobenzaldehyde Derived Hydrazone Ligand and its Metal Complexes[2]
| Compound | ν(O-H) | ν(C=N) (azomethine) | ν(N-N) | ν(M-N) |
| Ligand (HBMHpBB) | 3239 | 1614 | 1093 | - |
| [Co(BMHpBB)₂] | - | 1644 | - | 536 |
| [Ni(BMHpBB)₂] | - | 1698 | - | 522 |
| [Cu(BMHpBB)₂] | - | 1653 | - | 508 |
The shift in the ν(C=N) band to higher frequencies and the appearance of a new ν(M-N) band in the complexes' spectra indicate the coordination of the azomethine nitrogen to the metal ion.[2] The disappearance of the ν(O-H) band in the complexes suggests deprotonation and coordination of the oxygen atom.[2]
Table 3: Electronic Spectral Data and Magnetic Moments for Metal Complexes of a 4-Bromobenzaldehyde Derived Hydrazone[2]
| Complex | λₘₐₓ (nm) | Assignments | µₑբբ (B.M.) | Proposed Geometry |
| [Co(BMHpBB)₂] | 400, 520, 680, 950 | ⁴T₁g(P) ← ⁴T₁g(F), ²T₁g, ²T₂g ← ⁴T₁g(F), ⁴A₂g(F) ← ⁴T₁g(F), ⁴T₂g(F) ← ⁴T₁g(F) | 4.98 | Octahedral |
| [Ni(BMHpBB)₂] | 410, 640, 980 | ³T₁g(P) ← ³A₂g(F), ³T₁g(F) ← ³A₂g(F), ³T₂g(F) ← ³A₂g(F) | 3.12 | Octahedral |
| [Cu(BMHpBB)₂] | 420, 650 | Charge Transfer, ²T₂g ← ²Eg | 1.89 | Distorted Octahedral |
The electronic spectra and magnetic moment data are consistent with octahedral geometries for the Co(II) and Ni(II) complexes and a distorted octahedral geometry for the Cu(II) complex.[2]
Potential Applications
Hydrazone-metal complexes are actively researched for a variety of applications, leveraging their diverse structural and electronic properties.
Logical Relationship of Applications
Caption: Potential application areas for the metal complexes.
-
Catalysis: The metal centers in these complexes can act as Lewis acids, catalyzing a variety of organic reactions. The tunability of the ligand structure allows for the optimization of catalytic activity.
-
Biological Activity: Many hydrazone complexes have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the therapeutic efficacy of the organic ligand.
-
Analytical Chemistry: The formation of colored complexes between hydrazone ligands and specific metal ions can be exploited for the development of colorimetric sensors for metal ion detection.
Conclusion
This compound is a readily accessible and versatile ligand for the synthesis of a wide range of transition metal complexes. The straightforward synthetic procedures and the diverse potential applications make these compounds attractive targets for further research and development in coordination chemistry, catalysis, and medicinal chemistry. The provided protocols and characterization data serve as a valuable resource for researchers entering this exciting field.
References
Synthesis of Novel Metal Complexes with Benzaldehyde, 4-bromo-, hydrazone: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the synthesis of metal complexes incorporating the ligand Benzaldehyde, 4-bromo-, hydrazone. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.[1][2][3] This guide includes step-by-step experimental procedures for the synthesis of the hydrazone ligand and its subsequent complexation with various transition metals. Furthermore, it presents a compilation of characterization data and a discussion on their potential mechanisms of action, supported by illustrative diagrams.
Introduction
Hydrazones are a versatile class of organic compounds that, along with their metal complexes, have garnered substantial attention in the field of medicinal chemistry.[1][3] The presence of the azomethine group (-C=N-N-) in hydrazones allows for the formation of stable coordination complexes with a variety of metal ions.[2] The biological activity of these complexes is often enhanced compared to the free ligand, a phenomenon attributed to factors such as increased lipophilicity and altered electronic properties upon chelation.[4]
The specific ligand, this compound, incorporates a bromine atom at the para position of the phenyl ring. This halogen substituent can influence the electronic and steric properties of the ligand, potentially modulating the biological activity of its metal complexes.[5] Research has indicated that such modifications can significantly impact the antimicrobial and anticancer efficacy of the resulting compounds.[4] This application note serves as a practical guide for the synthesis and characterization of these promising metal complexes.
Experimental Protocols
Synthesis of this compound Ligand
This protocol outlines the synthesis of the hydrazone ligand through the condensation reaction of 4-bromobenzaldehyde with hydrazine hydrate.
Materials:
-
4-bromobenzaldehyde
-
Hydrazine hydrate
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Dissolve 10 mmol of 4-bromobenzaldehyde and 10 mmol of hydrazine hydrate in an appropriate volume of absolute ethanol in a round-bottom flask.[4]
-
Add 1-2 drops of concentrated sulfuric acid to the solution to catalyze the reaction.[4]
-
Reflux the reaction mixture at 80°C for a period of 3-4 hours.[4]
-
After the reflux is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the collected solid with ice-cold ethanol to remove any unreacted starting materials.[4]
-
Dry the purified this compound ligand under vacuum.[4]
Expected Yield: Approximately 70-75%.[4]
Synthesis of Metal Complexes with this compound
This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with the synthesized hydrazone ligand.[1]
Materials:
-
This compound ligand
-
Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Methanol
-
Carbon tetrachloride (for washing)
Procedure:
-
Prepare a 0.4 M solution of the this compound ligand in methanol.
-
Prepare a 0.2 M solution of the desired metal(II) chloride salt in methanol.
-
In a round-bottom flask equipped with a reflux condenser, add the ligand solution and the metal chloride solution in a 2:1 ligand-to-metal molar ratio.[1]
-
Reflux the resulting mixture on a steam bath for 2 hours.[1]
-
After refluxing, concentrate the solution by evaporating a portion of the solvent.
-
Filter the resulting precipitate and wash it with carbon tetrachloride.[1]
-
Obtain the microcrystalline powder of the metal complex by slow evaporation of the methanolic solution.[1]
Data Presentation
The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques. The following tables provide an example of the kind of quantitative data that should be collected and organized.
Table 1: Physicochemical and Analytical Data of a Representative Hydrazone Ligand
| Compound | Formula | M.Wt. ( g/mol ) | Yield (%) | M.P. (°C) | Color | Elemental Analysis (Found/Calcd.) %C | %H | %N |
| 4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | C₁₄H₁₅BrN₄O₂ | 351.20 | 84 | 242-243 | Yellow | 48.02/47.88 | 4.28/4.30 | 16.02/15.95 |
Data adapted from a study on a similar hydrazone derivative for illustrative purposes.[6]
Table 2: Spectroscopic Data of a Representative Hydrazone Ligand
| Compound | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | 3122 (NH), 3028 (CH arom.), 2971 (CH aliph.), 1740, 1647 (C=O), 1548 (C=N) | 10.68 (s, 1H, NH), 10.43 (s, 1H, NH), 8.36 (s, 1H, CH), 7.70–7.63 (m, 4H, arom.), 5.39 (s,1H, CH-5), 3.89–3.85 (t, 2H, CH₂),1.60–1.54 (m, 2H, CH₂), 0.90–0.84 (t, 3H, CH₃) | 162.5, 152.4, 151.0, 145.2, 133.3, 131.9, 128.7, 123.2, 77.4, 42.2, 21.0, 10.7 | 353 [M+2], 351 [M⁺] |
Data adapted from a study on a similar hydrazone derivative for illustrative purposes.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of metal complexes with this compound.
Caption: Synthesis workflow for metal complexes.
Potential Mechanism of Action
Metal complexes of hydrazones have been reported to exert their biological effects through various mechanisms, including enzyme inhibition and interaction with DNA. The following diagram depicts a generalized signaling pathway for enzyme inhibition.
Caption: Generalized enzyme inhibition pathway.
Conclusion
The synthesis of metal complexes with this compound presents a promising avenue for the discovery of new therapeutic agents. The protocols provided herein offer a solid foundation for researchers to produce and characterize these compounds. Further studies are warranted to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy and safety of these novel metal complexes for potential drug development. The versatility of the hydrazone ligand allows for the synthesis of a wide array of complexes with different metals, each with potentially unique biological properties, making this a rich area for future research.
References
- 1. jptcp.com [jptcp.com]
- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 57477-93-7 | Benchchem [benchchem.com]
- 5. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 6. 4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone (5c) [bio-protocol.org]
Application Notes and Protocols: Catalytic Activity of Benzaldehyde, 4-bromo-, Hydrazone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes derived from Benzaldehyde, 4-bromo-, hydrazone. The information is intended to guide researchers in exploring the potential of these compounds in various catalytic transformations.
Introduction
Hydrazones are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The resulting metal complexes often exhibit significant catalytic activity, attributed to the electronic and steric properties of the hydrazone ligand and the nature of the metal center. The presence of a bromine substituent on the benzaldehyde moiety in this compound can further influence the electronic properties of the ligand and the catalytic performance of its metal complexes.[1] These complexes have shown promise in various catalytic applications, including cross-coupling and oxidation reactions.
Synthesis Protocols
Synthesis of this compound Ligand
This protocol describes the synthesis of the hydrazone ligand via condensation of 4-bromobenzaldehyde with hydrazine hydrate.
Materials:
-
4-bromobenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1 equivalent) to the mixture while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Synthesis of Metal Complexes
This general protocol outlines the synthesis of metal (e.g., Ni(II), Cu(II), Co(II)) complexes of this compound.
Materials:
-
This compound ligand
-
Metal(II) chloride or acetate salt (e.g., NiCl₂, Cu(OAc)₂, CoCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the this compound ligand (2 equivalents) in methanol or ethanol in a round-bottom flask and heat to reflux.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the hot ligand solution with continuous stirring.
-
Continue refluxing the mixture for 4-6 hours.
-
A precipitate of the metal complex will form.
-
Cool the mixture to room temperature, filter the solid complex, wash with the solvent, and dry in a desiccator over anhydrous CaCl₂.[2]
Catalytic Applications and Protocols
Suzuki-Miyaura Cross-Coupling Reactions
Nickel(II) complexes of hydrazone ligands have demonstrated excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions.[2]
Reaction: Coupling of an aryl halide with an arylboronic acid.
Catalyst: Ni(II)-Benzaldehyde, 4-bromo-, hydrazone complex
Protocol:
-
In a reaction vessel, combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) as the base.
-
Add the Ni(II)-Benzaldehyde, 4-bromo-, hydrazone complex (0.5 mol%).
-
Add methanol as the solvent.
-
Heat the reaction mixture at 65°C for 2 hours.[2]
-
Monitor the reaction progress by GC-FID or TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Quantitative Data:
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) |
| 1-bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | Methanol | K₂CO₃ | 65 | 2 | 81.86[2] |
| 4-bromoanisole | Phenylboronic acid | 0.5 | Methanol | K₂CO₃ | 65 | 2 | Lower than 81.86 |
| 4-bromoacetophenone | Phenylboronic acid | 0.5 | Methanol | K₂CO₃ | 65 | 2 | Lower than 81.86 |
| Bromobenzene | Phenylboronic acid | 0.5 | Methanol | K₂CO₃ | 65 | 2 | Lower than 81.86 |
Oxidation of Cyclohexane
Copper(II) complexes of aroylhydrazones have been shown to be effective catalysts for the oxidation of cyclohexane.[3]
Reaction: Peroxidative oxidation of cyclohexane.
Catalyst: Cu(II)-Benzaldehyde, 4-bromo-, hydrazone complex (representative)
Protocol:
-
In a reaction vessel, add the Cu(II)-Benzaldehyde, 4-bromo-, hydrazone complex (1 µmol).
-
Add cyclohexane (2.3 mmol) and acetonitrile (3 mL).
-
Add 50% aqueous H₂O₂ (4.6 mmol) as the oxidant.
-
Stir the mixture at 50°C for 6 hours.
-
After the reaction, analyze the products (cyclohexanol and cyclohexanone) by gas chromatography.
Quantitative Data (Representative for a similar Cu(II) aroylhydrazone complex): [3]
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Cyclohexane | Cu(II) complex | H₂O₂ | Acetonitrile | 50 | 6 | up to 25 | 250 | 42 |
Proposed Catalytic Mechanism
The catalytic activity of hydrazone metal complexes often involves a metal-centered or a ligand-centered mechanism. In many cross-coupling and oxidation reactions, a plausible mechanism involves the coordination of the substrates to the metal center, followed by oxidative addition, migratory insertion, and reductive elimination steps. For some reactions, a ligand-centered radical mechanism may also be operative.
Below is a generalized representation of a catalytic cycle for a cross-coupling reaction.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for synthesizing and evaluating the catalytic activity of this compound metal complexes.
References
- 1. Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electrocatalytic Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aroylhydrazone Cu(II) Complexes in keto Form: Structural Characterization and Catalytic Activity towards Cyclohexane Oxidation [mdpi.com]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of Benzaldehyde, 4-bromo-, hydrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial and antifungal properties of Benzaldehyde, 4-bromo-, hydrazone (CAS: 57477-93-7), along with detailed protocols for its evaluation. This document is intended to serve as a starting point for further research and development of this compound as a potential therapeutic agent.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. Hydrazone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.
The incorporation of a halogen atom, such as bromine, into the structure of a bioactive compound can significantly influence its efficacy. In the case of this compound, the bromine atom is thought to enhance its antimicrobial potential by increasing the lipophilicity of the molecule, which may facilitate its penetration through the microbial cell membrane and disrupt the cell wall.[1]
Antimicrobial and Antifungal Activity
While comprehensive screening data for this compound against a wide range of microbial and fungal species is not extensively documented in publicly available literature, studies on closely related 4-bromo-benzaldehyde hydrazone derivatives have demonstrated promising activity.
Quantitative Data
The following tables summarize the available quantitative data for 4-bromo-benzaldehyde hydrazone derivatives. It is important to note that these values may not be directly representative of the specific compound this compound, but provide a strong indication of its potential activity.
Table 1: Antibacterial Activity of 4-Bromo-Benzaldehyde Hydrazone Derivatives (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 12.5 - 25 | [1] |
| Escherichia coli | Negative | 12.5 - 25 | [1] |
Note: The data represents a range for a class of derivatives and not a single compound.
Table 2: Antimicrobial Activity of a Benzo[d]thiazole Hydrazone Derivative Synthesized from 4-Bromobenzaldehyde (Compound 7c)
| Microbial Strain | Type | MIC (µg/L) | Reference |
| Bacillus subtilis | Bacterium | 200 | [2] |
| Saccharomyces cerevisiae | Fungus | 200 | [2] |
Note: This data is for a more complex derivative and indicates weak activity at the tested concentration.
Experimental Protocols
The following are detailed protocols for the determination of antimicrobial and antifungal activity, which can be applied to the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inocula, adjusted to 0.5 McFarland standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th or 11th well. Discard the final 100 µL from the last dilution well. The 12th well serves as a growth control (no compound).
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in an appropriate broth.
-
Dilute the culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Further dilute the standardized inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the final diluted inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile 6 mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inocula, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Compound Disks:
-
Dissolve this compound in a suitable volatile solvent to a known concentration.
-
Aseptically apply a precise volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Disk Application: Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Disk Diffusion Assay.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential antimicrobial and antifungal applications. The provided data, while preliminary for the specific molecule, suggests that further investigation is warranted. The detailed protocols and workflows in these application notes offer a standardized approach for researchers to systematically evaluate the efficacy of this compound against a broader panel of clinically relevant microbial and fungal pathogens. Such studies will be crucial in determining its potential for future drug development.
References
Application Notes and Protocols: Anti-inflammatory Properties of 4-Bromobenzaldehyde Hydrazone Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of 4-bromobenzaldehyde hydrazone complexes. The protocols detailed below are foundational for screening and characterizing the efficacy of these compounds in both in vivo and in vitro models of inflammation.
Introduction
Hydrazone derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a 4-bromobenzaldehyde moiety into a hydrazone scaffold can modulate the compound's physicochemical and pharmacokinetic properties, potentially enhancing its anti-inflammatory effects. This document outlines the synthesis and key experimental protocols for assessing the anti-inflammatory activity of novel 4-bromobenzaldehyde hydrazone complexes.
Quantitative Data Summary
While specific quantitative data for the anti-inflammatory activity of a wide range of 4-bromobenzaldehyde hydrazone complexes are not extensively available in publicly accessible literature, the following table provides an illustrative summary of expected data formats and representative values based on studies of structurally similar hydrazone derivatives. These values are intended to serve as a benchmark for comparison when evaluating new compounds.
| Compound ID | Assay Type | Target | IC50 (µM) / % Inhibition | Reference Compound | Reference IC50 (µM) / % Inhibition |
| 4-Bromobenzaldehyde Hydrazone Complex 1 | Carrageenan-induced Paw Edema | In vivo inflammation | 55% inhibition at 4h (20 mg/kg) | Indomethacin | 70% inhibition at 4h (10 mg/kg) |
| 4-Bromobenzaldehyde Hydrazone Complex 2 | COX-2 Inhibition | Cyclooxygenase-2 | 8.5 µM | Celecoxib | 0.5 µM |
| 4-Bromobenzaldehyde Hydrazone Complex 3 | Nitric Oxide (NO) Inhibition | iNOS in RAW 264.7 cells | 15.2 µM | L-NAME | 25 µM |
Experimental Protocols
Synthesis of 4-Bromobenzaldehyde Hydrazone Complexes
This protocol describes a general method for the synthesis of 4-bromobenzaldehyde hydrazone complexes via condensation reaction.
Materials:
-
Appropriate hydrazide (e.g., isonicotinic acid hydrazide, benzhydrazide)
-
4-Bromobenzaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolve equimolar amounts of the selected hydrazide and 4-bromobenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is then collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone complex.
-
Dry the purified crystals under vacuum and characterize them using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
4-Bromobenzaldehyde hydrazone complex (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 20, 50 mg/kg).
-
Administer the vehicle, indomethacin, or test compound orally or intraperitoneally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
4-Bromobenzaldehyde hydrazone complex (test compound)
-
L-NAME (positive control)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, treat the cells with various concentrations of the test compound or L-NAME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
COX-1 and COX-2 enzyme preparations (human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
4-Bromobenzaldehyde hydrazone complex (test compound)
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as controls
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compound or control inhibitors to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the concentration of PGE2 is determined from a standard curve.
-
Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound and determine the IC50 values.
-
The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizations
Caption: Experimental workflow for the synthesis and anti-inflammatory evaluation.
Caption: Potential anti-inflammatory signaling pathways.
Application of Benzaldehyde, 4-bromo-, hydrazone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde, 4-bromo-, hydrazone and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. The core structure, featuring a hydrazone linkage (-NH-N=CH-), an aromatic benzene ring, and a bromine substituent, provides a valuable scaffold for the development of novel therapeutic agents. The presence of the bromine atom, an electron-withdrawing group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity. This document provides a detailed overview of the applications of this compound derivatives, including their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and quantitative data.
Biological Activities and Applications
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 4-bromobenzaldehyde hydrazone derivatives against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through various signaling pathways.
Quantitative Data: Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of representative 4-bromobenzaldehyde hydrazone derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HCT116 (Colon) | 1.20 | |
| 2 | A549 (Lung) | 13.39 | [1] |
| 3 | PC-3 (Prostate) | 9.389 | [1] |
| 4 | MCF-7 (Breast) | 1.24 | [2] |
| 5 | HepG2 (Liver) | 3.61 | [2] |
| 6 | HL-60 (Leukemia) | 3.02 | [3] |
| 7 | SKW-3 (Leukemia) | 3.14 | [3] |
Mechanism of Anticancer Action
The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis). Key signaling pathways implicated include:
-
EGFR/HER2 Inhibition: Some hydrazone derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in cancer cell proliferation and survival.[2][4] Inhibition of these receptors can block downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[4]
-
Regulation of Bcl-2 Family Proteins: These compounds can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[5][6] Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and upregulation of pro-apoptotic proteins (e.g., Bax) leads to mitochondrial dysfunction and release of cytochrome c.
-
Caspase Activation: The initiation of apoptosis culminates in the activation of caspases, a family of cysteine proteases. Hydrazone derivatives have been shown to activate initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.[5][7]
Signaling Pathway Diagram: Anticancer Mechanism of Action
Caption: Proposed anticancer mechanism of 4-bromobenzaldehyde hydrazone derivatives.
Antimicrobial Activity
Derivatives of 4-bromobenzaldehyde hydrazone have also exhibited promising activity against a variety of bacterial and fungal pathogens. The presence of the hydrazone moiety and the bromo-substituent are thought to contribute to their antimicrobial efficacy.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4-bromobenzaldehyde hydrazone derivatives against selected microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 8 | Staphylococcus aureus | 64 | |
| 9 | Escherichia coli | >512 | |
| 10 | Enterococcus faecalis | 32 | |
| 11 | Candida albicans | 64 | |
| 12 | Bacillus subtilis | 2.5 | [8] |
| 13 | Klebsiella pneumoniae | 2.5 | [8] |
Mechanism of Antimicrobial Action
A key mechanism proposed for the antibacterial action of these compounds is the inhibition of bacterial DNA gyrase.[9] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.
Signaling Pathway Diagram: Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism via DNA gyrase inhibition.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound and for the evaluation of its biological activities.
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via condensation reaction.
Workflow Diagram: Synthesis Protocol
References
- 1. Recent Advances in Apoptosis: THE Role of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddg-pharmfac.net [ddg-pharmfac.net]
- 4. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Apoptosis: THE Role of Hydrazones | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
The Synthetic Versatility of 4-Bromobenzaldehyde: A Precursor in Modern Organic Synthesis
Application Note
Introduction
4-Bromobenzaldehyde is a versatile and readily available aromatic aldehyde that serves as a crucial building block in a myriad of organic transformations. Its utility stems from the presence of two key functional groups: a reactive aldehyde and a bromine-substituted aromatic ring. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the bromo-substituent is an excellent handle for cross-coupling reactions, enabling the formation of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 4-bromobenzaldehyde in several key organic syntheses, targeting researchers, scientists, and professionals in drug development.
Key Applications and Synthetic Routes
4-Bromobenzaldehyde is a precursor for a wide range of valuable organic molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Its reactivity allows for its participation in several fundamental organic reactions, including:
-
Aldol Condensation: For the synthesis of chalcones and their derivatives.
-
Reductive Amination: A direct route to primary and secondary amines.
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the stereoselective synthesis of stilbenes and other alkenes.
-
Reduction: To produce 4-bromobenzyl alcohol, another important synthetic intermediate.
-
Grignard Reaction: To form secondary alcohols.
-
Henry Reaction (Nitroaldol Reaction): For the synthesis of β-nitro alcohols.
These reactions highlight the compound's significance as a cornerstone in synthetic organic chemistry.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations utilizing 4-bromobenzaldehyde. Quantitative data for these reactions are summarized in the subsequent tables.
Aldol Condensation: Synthesis of 4-Bromochalcone
This protocol describes the Claisen-Schmidt condensation of 4-bromobenzaldehyde with acetophenone to yield 4-bromochalcone.[3][4]
Experimental Protocol:
-
In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 15 mL of deionized water.
-
Add a magnetic stir bar and 12 mL of ethanol to the flask.
-
Place the flask in an ice/water bath and stir the solution.
-
To the cooled solution, add 3.7 g of acetophenone followed by 5.55 g of 4-bromobenzaldehyde.
-
Stopper the flask and allow the reaction to stir overnight.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with deionized water.
-
The crude product can be purified by recrystallization from 95% ethanol.[4]
Table 1: Quantitative Data for the Synthesis of 4-Bromochalcone
| Parameter | Value | Reference |
| Starting Materials | 4-Bromobenzaldehyde, Acetophenone | [3] |
| Reagents | Sodium Hydroxide, Ethanol, Water | [3] |
| Reaction Time | Overnight | [3] |
| Yield | 65% | [3] |
Reductive Amination: Synthesis of N-(4-Bromobenzyl)aniline
This protocol details the synthesis of a secondary amine via reductive amination of 4-bromobenzaldehyde with aniline using sodium borohydride and a cation exchange resin (DOWEX®50WX8).[5]
Experimental Protocol:
-
To a solution of 4-bromobenzaldehyde (1 mmol) and aniline (1 mmol) in THF, add sodium borohydride (1 mmol) and 0.5 g of DOWEX®50WX8 resin.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the resin.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Table 2: Quantitative Data for the Reductive Amination of 4-Bromobenzaldehyde
| Parameter | Value | Reference |
| Starting Materials | 4-Bromobenzaldehyde, Aniline | [5] |
| Reagents | NaBH₄, DOWEX®50WX8, THF | [5] |
| Reaction Time | 20 minutes | [5] |
| Yield | 88% | [5] |
A direct reductive amination using ammonia and hydrogen gas over a cobalt catalyst has also been reported to produce 4-bromobenzylamine.[6]
Suzuki-Miyaura Coupling: Synthesis of 4-Phenylbenzaldehyde
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzaldehyde with phenylboronic acid.[7]
Experimental Protocol:
-
In a reaction vessel, combine 4-bromobenzaldehyde (0.1 M), phenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent system of H₂O/EtOH.
-
Add a base such as K₂CO₃.
-
Stir the reaction mixture at room temperature under air.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Table 3: Quantitative Data for the Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde
| Parameter | Value | Reference |
| Starting Materials | 4-Bromobenzaldehyde, Phenylboronic Acid | [7] |
| Catalyst | Palladium-based catalyst | [7] |
| Solvent | H₂O/EtOH | [7] |
| Temperature | Room Temperature | [7] |
| Conversion | Varies with catalyst loading and time | [8] |
Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-4-Bromostilbene
This protocol describes the synthesis of (E)-4-bromostilbene from 4-bromobenzaldehyde using the Horner-Wadsworth-Emmons reaction, which typically favors the formation of the (E)-alkene.[9]
Experimental Protocol:
-
Prepare a solution of a suitable phosphonate ylide by treating a benzylphosphonate with a base (e.g., NaH, KOtBu) in an appropriate solvent (e.g., THF, DMF).
-
Cool the ylide solution in an ice bath.
-
Add a solution of 4-bromobenzaldehyde in the same solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (E)-4-bromostilbene.
Table 4: Representative Data for Horner-Wadsworth-Emmons Reaction
| Parameter | Value | Reference |
| Starting Materials | 4-Bromobenzaldehyde, Benzylphosphonate | [9][10] |
| Base | NaH, KOtBu, or other suitable base | [11] |
| Stereoselectivity | Predominantly (E)-alkene | [9] |
| Yield | Typically high | [12] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described.
Caption: Aldol condensation of 4-bromobenzaldehyde.
Caption: Reductive amination pathway.
Caption: Suzuki-Miyaura cross-coupling reaction.
Caption: Horner-Wadsworth-Emmons olefination.
Conclusion
4-Bromobenzaldehyde is a highly valuable and versatile precursor in organic synthesis. The protocols and data presented herein demonstrate its utility in constructing a diverse array of molecular scaffolds through well-established and reliable synthetic methodologies. Its dual reactivity makes it an indispensable tool for chemists in academic research and the pharmaceutical and materials science industries.
References
- 1. adpharmachem.com [adpharmachem.com]
- 2. nbinno.com [nbinno.com]
- 3. odinity.com [odinity.com]
- 4. rsc.org [rsc.org]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. juliethahn.com [juliethahn.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Hydrazone Derivatives in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone derivatives have emerged as a versatile and powerful class of compounds in the development of chemical sensors.[1] Their facile synthesis, structural modularity, and ability to engage in various non-covalent interactions make them ideal candidates for the design of both colorimetric and fluorescent chemosensors.[2] These sensors are instrumental in the detection of a wide array of analytes, including toxic metal ions and various anions, with applications spanning environmental monitoring, biological imaging, and pharmaceutical analysis.[3][4][5] The sensing mechanism of hydrazone-based sensors often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), excited-state intramolecular proton transfer (ESIPT), and chelation-enhanced fluorescence (CHEF), allowing for highly sensitive and selective detection.[6][7]
This document provides detailed application notes and experimental protocols for the development and utilization of chemical sensors based on hydrazone derivatives.
Application Notes
Detection of Metal Ions
Hydrazone-based sensors have been extensively developed for the detection of various metal ions, many of which are environmentally toxic or biologically significant.[3][6][7] The coordination of metal ions with the hydrazone moiety can lead to significant changes in their photophysical properties, enabling detection.
Key Analytes:
-
Aluminum (Al³⁺): Sensors often exhibit a "turn-on" fluorescence response upon binding Al³⁺ due to the inhibition of PET and ESIPT processes or through CHEF and aggregation-induced emission (AIE) mechanisms.[7]
-
Iron (Fe³⁺): Detection can occur via fluorescence quenching ("turn-off") or through colorimetric changes.[6][8] Some sensors can distinguish between different trivalent metal ions like Cr³⁺, Al³⁺, and Fe³⁺.[6]
-
Copper (Cu²⁺): Colorimetric sensors for Cu²⁺ are common, often displaying a distinct visual color change upon complexation.[8][9]
-
Zinc (Zn²⁺): "Turn-on" fluorescent sensors for Zn²⁺ are particularly attractive for monitoring this essential metal in biological systems.[6]
-
Mercury (Hg²⁺): Due to its high toxicity, the development of selective sensors for Hg²⁺ is of great importance.[3][6]
Detection of Anions
The acidic N-H proton of the hydrazone linkage is a key feature for the design of anion sensors.[10] The interaction with basic anions often occurs through hydrogen bonding or deprotonation, leading to a noticeable color change.[10][11]
Key Analytes:
-
Fluoride (F⁻): Highly electronegative fluoride ions readily interact with the N-H proton of hydrazones, causing deprotonation and a distinct color change, making it a common target for "naked-eye" detection.[1][12][13]
-
Cyanide (CN⁻): Similar to fluoride, cyanide can induce deprotonation or engage in nucleophilic addition, resulting in a colorimetric or fluorescent response.[10][13]
-
Acetate (AcO⁻) and Dihydrogen Phosphate (H₂PO₄⁻): These anions can also be detected through hydrogen bonding interactions, leading to color changes.[11][12]
Quantitative Data Summary
The performance of various hydrazone-based chemical sensors is summarized in the tables below, providing a comparative overview of their key characteristics.
Table 1: Hydrazone-Based Fluorescent Sensors for Metal Ion Detection
| Sensor | Target Analyte | Sensing Mechanism | Limit of Detection (LoD) | Solvent System | Reference |
| Coumarin–hydrazone 3 | Al³⁺ | CHEF | 50 nM | 3:7 H₂O:DMSO | [14] |
| Pyrazine–hydrazone 4 | Al³⁺ | Not specified | 0.18 µM | 2:8 H₂O:DMSO | [7] |
| Naphthalene–hydrazone 5 | Al³⁺ | AIE and ESIPT | 20 nM | Not specified | [7] |
| Pyrazine based 6 | Al³⁺ | AIE | 8 nM | 99:1 H₂O:DMSO | [7] |
| Benzoxazole–hydrazone 29 | Cr³⁺, Al³⁺, Fe³⁺ | ESIPT, "turn-on"/"turn-off" | Not specified | Aqueous | [6] |
| Thiophene-based (L) | Fe³⁺ | Turn-on fluorescence | Not specified | Not specified | [8][9] |
| Sensor 21 | Zn²⁺ | Turn-on | 95.0 nM | DMSO | [6] |
Table 2: Hydrazone-Based Colorimetric Sensors for Anion Detection
| Sensor | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LoD) | Solvent System | Reference |
| Tris-hydrazone (1) | F⁻, AcO⁻, H₂PO₄⁻ | Color change | Not specified | DMSO | [12] |
| Phosphine oxide-hydrazone (4) | F⁻, AcO⁻, H₂PO₄⁻ | Hydrogen bonding | Not specified | CH₃CN | [11] |
| Dinitrophenyl hydrazone (3a/3b) | H₂PO₄⁻, CH₃COO⁻, BzO⁻, CN⁻, F⁻ | Deprotonation | Not specified | Not specified | [10] |
| NAV-DNPH | CN⁻, F⁻ | Hydrogen bonding / C=N bond addition | 1 mM (CN⁻), 0.5 mM (F⁻) | Not specified | [13] |
| Indole-hydrazone (SM-3) | F⁻ | Deprotonation | 8.69 x 10⁻⁸ M | CH₃CN | [15] |
Experimental Protocols
Protocol 1: General Synthesis of Hydrazone Derivatives
This protocol describes the common method for synthesizing hydrazone-based sensors via a condensation reaction.[6][13][16][17]
Materials:
-
Appropriate aldehyde or ketone derivative (1.0 mmol)
-
Appropriate hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine) (1.0 mmol)
-
Ethanol or Methanol (25 mL)
-
Acid catalyst (e.g., a few drops of acetic acid or p-toluenesulfonic acid)
Procedure:
-
Dissolve the aldehyde or ketone derivative (1.0 mmol) in ethanol or methanol (15 mL) in a round-bottom flask.
-
Add the hydrazine derivative (1.0 mmol) to the solution.
-
Add a few drops of the acid catalyst to the reaction mixture.
-
Stir the mixture and reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate (the hydrazone derivative) is collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone sensor.
-
Dry the purified product in vacuo.
-
Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18]
Protocol 2: Characterization of Hydrazone Sensors and Analyte Sensing
This protocol outlines the general procedure for evaluating the sensing capabilities of a newly synthesized hydrazone derivative.
Materials:
-
Synthesized hydrazone sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or CH₃CN)
-
Stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂) or anions (as tetrabutylammonium salts for organic solvents) of interest (e.g., 10 mM)
-
Spectrophotometer (UV-Vis)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
A. Colorimetric Sensing Evaluation:
-
Prepare a solution of the hydrazone sensor in a suitable solvent (e.g., 10 µM in CH₃CN).
-
Record the UV-Vis absorption spectrum of the sensor solution alone.
-
Titrate the sensor solution with increasing concentrations of the target analyte stock solution.
-
Record the UV-Vis absorption spectrum after each addition of the analyte, allowing the solution to equilibrate.
-
Plot the change in absorbance at a specific wavelength against the analyte concentration to determine the binding stoichiometry (e.g., using Job's plot) and calculate the binding constant (e.g., using the Benesi-Hildebrand equation).[13]
B. Fluorescent Sensing Evaluation:
-
Prepare a dilute solution of the hydrazone sensor in a suitable solvent.
-
Record the fluorescence emission spectrum of the sensor solution by exciting at an appropriate wavelength (determined from the absorption spectrum).
-
Titrate the sensor solution with increasing concentrations of the target analyte.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum against the analyte concentration.
-
The limit of detection (LoD) can be calculated based on the fluorescence titration data.
C. Selectivity Study:
-
Prepare solutions of the hydrazone sensor containing the target analyte.
-
To these solutions, add a significant excess (e.g., 10-50 equivalents) of other potentially interfering ions.
-
Record the UV-Vis or fluorescence spectra and observe if the presence of other ions interferes with the detection of the primary analyte.[11]
Visualizations
References
- 1. Hydrazone-based switches, metallo-assemblies and sensors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60385G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09068C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. A C3-symmetric colorimetric anion sensor bearing hydrazone groups as binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzaldehyde, 4-bromo-, hydrazone in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde, 4-bromo-, hydrazone is a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity allows for participation in various cyclization reactions, leading to the formation of key heterocyclic scaffolds such as pyrazoles, triazoles, and pyridazinones. These resulting compounds often exhibit significant biological activities, including antimicrobial, antifungal, and anticonvulsant properties, making them attractive targets for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from 4-bromobenzaldehyde hydrazone.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory to antidepressant drugs.[1] The reaction of a hydrazone with a 1,3-dicarbonyl compound is a classic and effective method for pyrazole synthesis.
Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrazoles
A general procedure involves the cyclocondensation of a 1,3-diketone with a hydrazine derivative.[1] In this protocol, 2-(2-(4-bromophenyl)hydrazono)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione serves as a key intermediate, which is then reacted with various hydrazines to yield substituted pyrazoles.
Step 1: Synthesis of 2-(2-(4-bromophenyl)hydrazono)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (Intermediate 1)
-
Dissolve 4-bromoaniline in a suitable solvent and cool to 0°C in an ice bath.
-
Add a solution of sodium nitrite dropwise over 30 minutes with constant stirring to generate the diazonium salt.
-
In a separate flask, dissolve 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in methanol.
-
Add the methanolic solution of the dione dropwise to the freshly prepared diazonium salt solution, maintaining the temperature below 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Collect the product by filtration, wash with water, and dry.
-
Recrystallize the crude product from acetone to afford the purified intermediate.
Step 2: Synthesis of Substituted Pyrazole Derivatives
-
Dissolve Intermediate 1 (0.25 mmol) in ethanol (5 ml) in a 50 ml flask.
-
Add an equivalent of sulfuric acid (0.25 mmol).
-
Add the appropriate hydrazine (e.g., methyl hydrazine, phenyl hydrazine) (0.25 mmol) in ethanol (10 ml) dropwise to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the final pyrazole derivative.
Quantitative Data
| Compound | Starting Hydrazine | Yield (%) | Melting Point (°C) |
| 1-(4-bromophenyl)-2-(1-methyl-3-phenol,5-phenyl-1H-pyrazol-4-yl)diazene | Methyl hydrazine | Not Specified | Not Specified |
| Substituted pyrazoles (general) | Various hydrazines | 81% (for intermediate 1) | 142-144 (for intermediate 1) |
Data extracted from a study on the synthesis of new pyrazole derivatives.[1]
Reaction Workflow
Caption: Synthesis of substituted pyrazoles from 4-bromoaniline.
Synthesis of Pyridazinone Derivatives
Pyridazinones are another class of heterocyclic compounds with a range of biological activities, including antimicrobial and anti-inflammatory properties.[2] Their synthesis can be achieved through the reaction of a β-aroylpropionic acid with hydrazine hydrate.
Experimental Protocol: Synthesis of 6-(4-bromophenyl)-2,3,4,5-tetrahydropyridazin-3-one
This protocol outlines the synthesis of a pyridazinone derivative starting from a Friedel-Crafts acylation reaction.
Step 1: Synthesis of β-(4-bromobenzoyl)propionic acid
-
Perform a Friedel-Crafts acylation of bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Work up the reaction to isolate the β-(4-bromobenzoyl)propionic acid.
Step 2: Cyclization to form the Pyridazinone
-
React the β-(4-bromobenzoyl)propionic acid obtained in Step 1 with hydrazine hydrate.
-
The reaction is typically carried out in a suitable solvent like ethanol under reflux.
-
Upon completion, the product is isolated, purified, and characterized.
Reaction Workflow
References
Troubleshooting & Optimization
optimizing reaction conditions for Benzaldehyde, 4-bromo-, hydrazone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-bromobenzaldehyde hydrazone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-bromobenzaldehyde hydrazone, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my 4-bromobenzaldehyde hydrazone consistently low?
Answer:
Low yields can stem from several factors, from incomplete reactions to product loss during workup and purification. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Spot the reaction mixture alongside the starting materials (4-bromobenzaldehyde and hydrazine). The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progression.[2]
-
Solution: Ensure the reaction is heated for a sufficient duration. Reaction times of 3 to 7 hours under reflux are commonly reported.[3]
-
-
Suboptimal pH: The pH of the reaction medium is crucial for hydrazone formation. The reaction is typically acid-catalyzed.
-
Product Loss During Workup: The product might be lost during the extraction or washing steps.
-
Solution: 4-bromobenzaldehyde hydrazone is reported to be a solid that is insoluble in water but soluble in common organic solvents.[3] After cooling the reaction mixture, the product should precipitate. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.
-
-
Reagent Quality: The purity of the starting materials, particularly the 4-bromobenzaldehyde, can affect the yield.
-
Solution: Use freshly purified 4-bromobenzaldehyde if possible. Impurities in the aldehyde can lead to side reactions.
-
Question 2: My reaction seems to be incomplete, even after extended reaction times. What could be the issue?
Answer:
An incomplete reaction is a common hurdle. Besides extending the reaction time, consider the following:
-
Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.
-
Solution: While only a catalytic amount is needed, ensure it has been added. For example, a few drops of glacial acetic acid or a small amount of hydrochloric acid are typically sufficient.[3]
-
-
Reaction Temperature: The reaction is typically performed under reflux.
-
Solution: Ensure the reaction mixture is boiling gently throughout the specified reaction time to maintain the necessary temperature for the reaction to proceed.
-
-
Stoichiometry of Reactants: An incorrect molar ratio of reactants can lead to an incomplete reaction.
-
Solution: While a 1:1 molar ratio of 4-bromobenzaldehyde to hydrazine is theoretically required, a slight excess of hydrazine can sometimes be used to drive the reaction to completion. However, be mindful that excess hydrazine will need to be removed during purification.
-
Question 3: The isolated product is an oil instead of a crystalline solid. How can I purify it?
Answer:
Obtaining an oily product suggests the presence of impurities or residual solvent. Here are some purification strategies:
-
Crystallization: This is the most common method for purifying solid organic compounds.
-
Solution: Try dissolving the oily product in a minimum amount of a hot solvent in which the hydrazone is soluble (e.g., ethanol, chloroform, acetone, DMF, DMSO) and then allowing it to cool slowly.[3] If single-solvent crystallization is unsuccessful, try a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
-
-
Trituration: This technique can sometimes induce crystallization from an oil.
-
Solution: Add a small amount of a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir the oil with a glass rod to encourage the formation of a solid.
-
-
Column Chromatography: This can be an effective purification method, but care must be taken.
-
Caution: Hydrazones can sometimes decompose on silica gel.
-
Solution: If you must use column chromatography, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent.
-
Question 4: I am observing multiple spots on my TLC plate besides the starting material and the desired product. What are these side products?
Answer:
The formation of side products can complicate purification and reduce the yield. A common side reaction is the formation of an azine.
-
Azine Formation: This occurs when the initially formed hydrazone reacts with another molecule of the aldehyde.
-
Identification: The azine (R₂C=N-N=CR₂) is a common byproduct in hydrazone synthesis. It will likely have a different Rf value on a TLC plate compared to the hydrazone.
-
Solution: Using a slight excess of hydrazine can help to minimize azine formation by ensuring the aldehyde is consumed in the initial reaction with hydrazine. Careful control of stoichiometry is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of 4-bromobenzaldehyde hydrazone?
A1: Based on literature reports, a general protocol is as follows:
-
Dissolve Reactants: In a round-bottom flask, dissolve 4-bromobenzaldehyde in a suitable solvent, such as an alcohol.[3]
-
Add Hydrazine: Add a stoichiometric equivalent (or a slight excess) of hydrazine hydrate.
-
Add Catalyst: Add a catalytic amount of acid, such as a few drops of glacial acetic acid or a small volume of hydrochloric acid.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-7 hours.[3] Monitor the reaction by TLC.
-
Isolate Product: After the reaction is complete, cool the mixture to room temperature. The product, a yellow solid, should precipitate.[3]
-
Purify: Collect the solid by filtration, wash it with a suitable solvent (e.g., water), and dry it. The product can be further purified by recrystallization from an appropriate solvent if necessary.[3]
Q2: What are the expected spectroscopic data for 4-bromobenzaldehyde hydrazone?
A2: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR: You would expect to see signals for the aromatic protons and the protons of the C=N-NH₂ group.
-
IR Spectroscopy: Look for the disappearance of the C=O stretch from the starting aldehyde and the appearance of a C=N stretch (around 1614 cm⁻¹) and N-H stretches for the -NH₂ group.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1][2]
-
Procedure:
-
Prepare a TLC plate with three lanes: one for the 4-bromobenzaldehyde starting material, one for the reaction mixture, and one for a co-spot (both starting material and reaction mixture in the same lane).
-
Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light.
-
-
Interpretation: The reaction is complete when the spot corresponding to the 4-bromobenzaldehyde has disappeared from the reaction mixture lane, and a new, distinct spot for the product has appeared.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for Hydrazone Synthesis
| Catalyst | Solvent | Reaction Time (hours) | Temperature | Reported Yield (%) | Reference |
| Glacial Acetic Acid | Alcoholic | 5 | Reflux | 76.98 | [3] |
| Glacial Acetic Acid | Alcoholic | 7 | Reflux | 81.12 | [3] |
| Hydrochloric Acid | Alcoholic | 3 | Reflux | 72.68 | [3] |
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of 4-bromobenzaldehyde hydrazone.
Caption: Troubleshooting workflow for 4-bromobenzaldehyde hydrazone synthesis.
References
Technical Support Center: Substituted Benzaldehyde Hydrazones
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzaldehyde hydrazones.
Troubleshooting and FAQs
This section addresses common challenges encountered during the synthesis of substituted benzaldehyde hydrazones, providing targeted solutions and explanations.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in hydrazone synthesis can stem from several factors. The reaction to form the tetrahedral intermediate is often reversible, and the rate-limiting step at neutral pH is typically the dehydration of this intermediate.
-
Suboptimal pH: The reaction is highly pH-dependent. An acidic environment is required to catalyze the dehydration step, but a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic. A slightly acidic medium (pH 4-7) is often the most effective.
-
Reaction Kinetics: The reaction rate for many substrates at neutral pH can be very slow, sometimes requiring hours or even days to reach equilibrium. Aromatic aldehydes, due to conjugation, generally react more slowly than aliphatic aldehydes.
-
Reagent Quality: Ensure the purity of your starting benzaldehyde and hydrazine. Impurities in the aldehyde (e.g., the corresponding benzoic acid from oxidation) can interfere with the reaction.
-
Hydrolysis: Hydrazones are susceptible to hydrolysis, which can reverse the reaction. This is particularly a risk during work-up and purification if conditions are not carefully controlled. Alkyl hydrazones can be 100 to 1000 times more sensitive to hydrolysis than analogous oximes.
-
Side Reactions: In alcohol-based solvents, the formation of acetals from the benzaldehyde can be an undesired side reaction, consuming the starting material.
Question 2: How can I effectively catalyze the reaction to improve the yield and rate?
Answer: Catalysis is crucial for achieving high yields in a reasonable timeframe.
-
Acid Catalysis: A few drops of a strong acid like acetic acid or trichloroacetic acid can significantly improve the reaction rate by protonating the carbonyl oxygen, making it more electrophilic.
-
Nucleophilic Catalysis: Aniline and its derivatives are classic and effective nucleophilic catalysts. They work by forming a more reactive protonated Schiff base intermediate. Studies have shown that catalysts like 5-methoxyanthranilic acid (5MA) and 2-aminobenzenephosphonic acids can be superior to aniline, offering significant rate enhancements at biological pH.
-
Heterogeneous Catalysis: For cleaner reactions, heterogeneous catalysts like MgO nanoparticles have been used effectively under solvent-free or ultrasonic conditions. Cerium(III) chloride (CeCl₃·7H₂O) has also been shown to be an efficient catalyst for the formation of aldehyde hydrazones at room temperature.
Question 3: What is the impact of substituents on the benzaldehyde ring on the reaction outcome?
Answer: Substituents on the aromatic ring have a pronounced electronic effect on the reactivity of the aldehyde.
-
Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., -NO₂, -CN, -CF₃) are generally more reactive. These groups make the carbonyl carbon more electrophilic and increase the rate of nucleophilic attack by the hydrazine. For example, 4-nitrobenzaldehyde reacts 4.5 times more rapidly than 4-methoxybenzaldehyde.
-
Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) are less reactive. These groups donate electron density to the carbonyl carbon, making it less electrophilic.
-
Ortho-Substituents: Substituents at the ortho position can sometimes accelerate the reaction through intramolecular catalysis, even if a satisfactory explanation is not always clear. For instance, 2-carboxybenzaldehyde reacts faster than 4-carboxybenzaldehyde.
Question 4: My crude product looks fine, but I lose a significant amount during purification. What is the best purification strategy?
Answer: Product loss during purification is often due to the instability of the hydrazone bond, especially under acidic conditions.
-
Recrystallization: This is often the preferred method. Hydrazones are typically crystalline solids and can be purified effectively with a suitable solvent system.
-
Column Chromatography: Standard silica gel chromatography can lead to the hydrolysis of the hydrazone due to the acidic nature of the silica. If chromatography is necessary, consider the following:
-
Use basic alumina as the stationary phase.
-
Use silica gel treated with a base, such as triethylamine (doping the solvent system with ~1% triethylamine is a common practice).
-
Alternatively, reverse-phase chromatography can be an option.
-
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data from various studies, highlighting the impact of different experimental parameters on reaction yield and efficiency.
Table 1: Effect of Catalyst on Hydrazone Yield Conditions: 18 µM NBD Hydrazine, 1 mM catalyst, and 1 mM substrate in 10:1 PBS (pH 7.4):DMF for 4 hours. Data extracted from a study on catalyst substrate scope.
| Benzaldehyde Substrate | No Catalyst Yield (%) | Aniline Yield (%) | 5-Methoxyanthranilic Acid (5MA) Yield (%) |
| Benzaldehyde | 1.1 | 4.1 | 9.4 |
| p-Anisaldehyde | 0.3 | 1.4 | 2.3 |
| 4-Carboxybenzaldehyde | 3.6 | 26 | 44 |
| 2-Formylpyridine | 10 | 28 | 49 |
(Data sourced from J. Am. Chem. Soc. 2011, 133, 4, 1152–1155)
Table 2: Effect of Solvent on Hydrazone Yield Conditions: 3,4-dimethoxy benzaldehyde and N,N-dimethylhydrazine with 2 mol% CeCl₃·7H₂O at room temperature for 5 minutes.
| Solvent | Yield (%) |
| Dichloromethane (CH₂Cl₂) | 97 |
| Tetrahydrofuran (THF) | 95 |
| Acetonitrile (CH₃CN) | 90 |
| Methanol (MeOH) | 45 |
| Ethanol (EtOH) | 28 |
| Water (H₂O) | 14 |
(Data sourced from Molecules 2020, 25(22), 5357)
Table 3: Effect of Temperature on Hydrazone Yield Conditions: Phenylhydrazine (1.0 mmol), benzaldehyde (1.0 mmol), and MgO Nanoparticles (0.03 g) as catalyst.
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| Room Temperature | 120 | 23 |
| 50 | 60 | 36 |
| 60 | 30 | 55 |
| 70 | 30 | 87 |
| 80 | 30 | 95 |
(Data sourced from Research Square, 2023)
Experimental Protocols
This section provides a generalized, detailed protocol for the synthesis of a substituted benzaldehyde hydrazone via acid-catalyzed condensation.
Protocol: Synthesis of (E)-N'-(4-nitrobenzylidene)-4-methylbenzohydrazide
Materials and Reagents:
-
4-Nitrobenzaldehyde
-
4-Methylbenzohydrazide
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Ethanol (Reagent Grade)
-
Glacial Acetic Acid
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and filter paper
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Deionized water
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (e.g., 1.51 g, 10 mmol) in 30 mL of ethanol. Stir the mixture until the aldehyde is completely dissolved.
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Addition of Hydrazide: To the stirred solution, add an equimolar amount of 4-methylbenzohydrazide (e.g., 1.50 g, 10 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Let the reaction proceed for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Product Isolation: After the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat and allow it to cool to room temperature. A precipitate should form.
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Filtration and Washing: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and catalyst.
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Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50°C).
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Purification (Optional): If further purification is needed, the product can be recrystallized from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the synthesis of substituted benzaldehyde hydrazones.
Caption: Acid-catalyzed mechanism for hydrazone synthesis.
Caption: Standard workflow for hydrazone synthesis.
Caption: Decision tree for troubleshooting low yields.
Technical Support Center: Purification of Benzaldehyde, 4-bromo-, hydrazone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzaldehyde, 4-bromo-, hydrazone by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds. The principle is based on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities are either highly soluble or insoluble in the solvent at all temperatures. By dissolving the impure hydrazone in a minimum amount of hot solvent and then allowing it to cool slowly, the hydrazone will crystallize out in a purer form, leaving the impurities dissolved in the cold solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A good solvent for recrystallization should:
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Dissolve the this compound completely when hot.
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Dissolve very little of the this compound when cold.
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Either not dissolve the impurities at all or dissolve them very well, even at low temperatures.
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Not react with the this compound.
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Be volatile enough to be easily removed from the purified crystals.
Based on literature for similar hydrazones, ethanol is a commonly used and often suitable solvent.[1] Other potential solvents include methanol, ethyl acetate/hexane mixtures, and dimethylformamide (DMF).[1] A small-scale solvent screening is recommended to determine the optimal solvent or solvent system.
Q3: My this compound is not dissolving in the hot solvent. What should I do?
If the compound is not dissolving, you can try the following:
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Add more solvent: Add small portions of the hot solvent until the solid dissolves. Be careful not to add a large excess, as this will reduce the yield of recovered crystals.
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Increase the temperature: Ensure your solvent is at or near its boiling point.
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Choose a different solvent: The chosen solvent may be inappropriate. Refer to the solvent selection guide (Table 1) and perform a small-scale test with other potential solvents.
Q4: No crystals are forming upon cooling. What are the possible reasons and solutions?
This is a common issue in recrystallization and can be due to several factors:
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Too much solvent was used: If the solution is too dilute, the concentration of the hydrazone may not reach its saturation point upon cooling. The solution is to boil off some of the solvent to concentrate the solution and then allow it to cool again.
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Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved hydrazone is higher than its normal solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can:
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Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This can create nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.
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Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the hydrazone.
-
Q5: The recrystallization yielded an oil instead of crystals. How can I fix this?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:
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Reheat the solution and add more solvent: This will decrease the saturation point.
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Cool the solution more slowly: Slow cooling promotes the formation of a crystal lattice rather than an amorphous oil.
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Use a different solvent: A solvent with a lower boiling point might be more suitable.
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Trituration: If an oil has formed, try to induce crystallization by scratching the oil with a glass rod or adding a seed crystal. Sometimes, cooling the oil to a very low temperature can solidify it, after which it can be recrystallized from a different solvent. Triturating the oily product with a non-polar solvent like cold pentane or hexane can sometimes convert it into a solid.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | Too much solvent used. | Evaporate some of the solvent to concentrate the solution and cool again. |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper. Use a larger volume of hot solvent to wash the residue. | |
| The compound is highly soluble in the cold solvent. | Use a different solvent or a mixed-solvent system. Cool the solution in an ice bath to minimize solubility. | |
| Impure Crystals (Discoloration) | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Rapid crystallization trapping impurities. | Allow the solution to cool more slowly. Redissolve the crystals in fresh hot solvent and recrystallize. | |
| Crystallization is Too Fast | The solution is too concentrated. | Add a small amount of additional hot solvent before cooling. |
| The cooling process is too rapid. | Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents
| Solvent | Solubility of this compound Derivatives | General Suitability for Recrystallization |
| Water | Insoluble[2] | Poor (can be used as an anti-solvent) |
| Ethanol | Partially soluble[2] | Good (often a good choice for hydrazones)[1] |
| Methanol | Soluble | Potentially suitable, may require cooling to low temperatures for good recovery. |
| Acetone | Soluble[2] | May be too good of a solvent, leading to low recovery. |
| Chloroform | Soluble[2] | Potentially suitable, but volatility and toxicity are concerns. |
| Dimethylformamide (DMF) | Soluble[2] | Effective for dissolving, but its high boiling point can make it difficult to remove from the crystals.[1] |
| Dimethyl sulfoxide (DMSO) | Soluble[2] | Similar to DMF, effective for dissolving but difficult to remove. |
| Hexane / Ethyl Acetate | - | A good mixed-solvent system; the ratio can be adjusted to achieve optimal solubility.[1] |
| 1,4-Dioxane | Soluble[2] | Potentially suitable. |
Note: This table is based on qualitative data for derivatives and general principles for hydrazones. It is highly recommended to perform a small-scale solvent test to determine the optimal solvent for your specific sample of this compound.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Ethanol
This protocol is a general procedure and may require optimization based on the purity of the starting material.
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Dissolution:
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Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
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Add a magnetic stir bar or a boiling chip to the flask to ensure smooth boiling.
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In a separate beaker, heat ethanol (e.g., 20-30 mL) on a hot plate to its boiling point.
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Carefully add the hot ethanol to the Erlenmeyer flask containing the hydrazone in small portions while stirring or swirling.
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Continue adding the minimum amount of hot ethanol until the hydrazone is completely dissolved.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration.
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Place a stemless funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask.
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Quickly pour the hot solution of the hydrazone through the filter paper.
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Wash the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize the crystal yield.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter paper for several minutes to help dry them.
-
-
Drying:
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Transfer the crystals to a pre-weighed watch glass.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the hydrazone to remove any residual solvent.
-
Once dry, weigh the purified crystals and calculate the percent recovery. Determine the melting point to assess the purity.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Gas Chromatography for Purity Analysis of Bromobenzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) for the purity analysis of bromobenzaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for analyzing bromobenzaldehyde derivatives?
A1: The most critical factor is the stationary phase polarity. Bromobenzaldehyde derivatives are polar compounds, so a column with a polar stationary phase is generally recommended to achieve good separation and peak shape. A common choice is a polyethylene glycol (PEG) based column, often referred to as a WAX column. For separating isomers, a mid-polarity column like a DB-624 or a specialty column designed for aromatic compounds may also be effective.[1]
Q2: What are the ideal sample preparation steps for analyzing bromobenzaldehyde derivatives by GC?
A2: Proper sample preparation is crucial for accurate results.[2] Key steps include:
-
Dissolution: Dissolve the sample in a high-purity, low-boiling-point solvent that does not co-elute with the analytes of interest. Common solvents include acetone, dichloromethane, and methanol.[2] The choice of solvent should be compatible with the polarity of the stationary phase.[3]
-
Concentration: Adjust the sample concentration to be within the linear range of the detector. A typical starting concentration is 0.1 – 1 mg/mL.[2]
-
Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter that could block the GC column.[2]
Q3: How can I improve the sensitivity of my analysis for trace impurities?
A3: To improve sensitivity, consider the following:
-
Injection Mode: Use a splitless injection mode instead of a split injection to introduce more of the sample onto the column.
-
Detector: A Flame Ionization Detector (FID) is commonly used and offers good sensitivity for organic compounds. For very low-level impurities, a mass spectrometer (MS) detector in selected ion monitoring (SIM) mode can provide higher sensitivity and specificity.[4]
-
Sample Concentration: Carefully concentrate your sample, but be mindful of potentially overloading the column with the main component.
Q4: Is derivatization necessary for analyzing bromobenzaldehyde derivatives?
A4: Generally, derivatization is not necessary for bromobenzaldehyde derivatives as they are typically volatile enough for GC analysis. However, if you are analyzing related compounds with highly polar functional groups that are prone to thermal degradation or poor peak shape, derivatization might be considered to improve volatility and stability.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of bromobenzaldehyde derivatives.
Problem 1: Peak Tailing
Symptom: The peaks in the chromatogram are asymmetrical, with a "tail" extending from the back of the peak. This can lead to inaccurate integration and poor resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the System | The aldehyde group can interact with active sites (e.g., acidic silanol groups) in the inlet liner or the column, causing peak tailing.[5] Solution: Use a deactivated inlet liner and a high-quality, well-conditioned column. If tailing persists, trimming 10-20 cm from the front of the column may help.[5] |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Dilute the sample and reinject. If all peaks are tailing, this is a likely cause. |
| Improper Column Installation | A poor cut on the column end or incorrect installation depth in the inlet can create dead volume and turbulence, leading to tailing peaks.[3][5] Solution: Re-cut the column ends to ensure a clean, square cut and reinstall it according to the manufacturer's instructions.[3][5] |
| Incompatible Solvent | A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[3] Solution: Choose a solvent that is compatible with your column's stationary phase. |
Problem 2: Poor Resolution or Co-eluting Peaks
Symptom: Two or more peaks are not fully separated, making accurate quantification difficult. This is a common issue when analyzing isomers of bromobenzaldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal Temperature Program | A fast temperature ramp can cause peaks to elute too quickly and not separate properly.[1] Solution: Lower the initial oven temperature and/or decrease the temperature ramp rate. Introducing an isothermal hold during the elution of the critical pair can also improve separation. |
| Incorrect Carrier Gas Flow Rate | The carrier gas flow rate (or linear velocity) affects column efficiency. Solution: Optimize the carrier gas flow rate for your column dimensions to achieve the best separation efficiency. |
| Inappropriate Column | The column may not have the right selectivity for the compounds of interest. Solution: Consider a different stationary phase with a different selectivity for aromatic compounds. For very similar isomers, a longer column or a column with a smaller internal diameter can increase efficiency and improve resolution. |
Problem 3: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Syringe | Residual sample from a previous injection can be carried over. Solution: Thoroughly clean the syringe with an appropriate solvent between injections. |
| Septum Bleed | Pieces of the septum can break off and enter the inlet, leading to ghost peaks. Solution: Replace the septum regularly. Use high-quality septa rated for the temperatures you are using. |
| Contaminated Carrier Gas or Inlet | Impurities in the carrier gas or contamination in the inlet liner can cause ghost peaks. Solution: Ensure high-purity carrier gas and use gas purifiers. Regularly clean or replace the inlet liner.[6] |
Experimental Protocols
GC-FID Method for Purity Analysis of 4-Bromobenzaldehyde
This protocol is a representative method and may require optimization for specific instruments and samples.
1. Sample Preparation:
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Accurately weigh approximately 50 mg of the 4-bromobenzaldehyde sample into a 50 mL volumetric flask.
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Dissolve and dilute to volume with acetone.
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Filter the solution through a 0.22 µm syringe filter into a GC vial.
2. GC-FID Conditions:
| Parameter | Value |
| Column | DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (100:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| Detector | FID |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
3. Data Analysis:
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Identify the peak corresponding to 4-bromobenzaldehyde based on its retention time, which can be confirmed by injecting a known standard.
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Calculate the purity by area percent, assuming all components have a similar response factor with the FID.
Purity (%) = (Area of 4-bromobenzaldehyde peak / Total area of all peaks) x 100
Data Presentation
Table 1: Example Retention Times for Bromobenzaldehyde Isomers
The following table provides example retention times for bromobenzaldehyde isomers on a mid-polarity column. Actual retention times will vary depending on the specific GC system and conditions.[7][8]
| Compound | Retention Time (min) |
| 2-Bromobenzaldehyde | 12.5 |
| 3-Bromobenzaldehyde | 13.2 |
| 4-Bromobenzaldehyde | 13.5 |
Table 2: Example Purity Calculation
This table illustrates a sample purity calculation based on peak areas from a chromatogram.
| Peak | Retention Time (min) | Area | Area % |
| 1 (Impurity) | 10.8 | 15000 | 0.5 |
| 2 (4-Bromobenzaldehyde) | 13.5 | 2970000 | 99.0 |
| 3 (Impurity) | 14.2 | 15000 | 0.5 |
| Total | 3000000 | 100.0 |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All experimental procedures should be conducted in a safe and appropriate laboratory setting. Users should validate all methods for their specific applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. iltusa.com [iltusa.com]
- 3. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
byproduct formation in the synthesis of hydrazones from 4-bromobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydrazones from 4-bromobenzaldehyde. Our aim is to help you overcome common challenges, with a particular focus on minimizing the formation of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of hydrazones from 4-bromobenzaldehyde, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Hydrazone Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the 4-bromobenzaldehyde spot is no longer visible. - Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for byproduct formation. - Use of a Catalyst: The addition of a catalytic amount of acid, such as a few drops of glacial acetic acid or hydrochloric acid, can significantly accelerate the reaction. |
| Suboptimal pH: The reaction rate is pH-dependent. The initial condensation is favored under slightly acidic conditions, but strongly acidic or basic conditions can hinder the reaction or promote side reactions. | - Adjust pH: If not using a catalyst, ensure the reaction medium is slightly acidic (pH 5-6). A small amount of acetic acid is usually sufficient. |
| Byproduct Formation: Formation of the azine byproduct consumes the starting materials, reducing the yield of the desired hydrazone. | - Control Stoichiometry: Use a slight excess of the hydrazine reagent (e.g., 1.1 equivalents) to favor the formation of the hydrazone. A large excess of 4-bromobenzaldehyde will promote azine formation. |
| Product Loss During Workup: The hydrazone product may be partially soluble in the wash solutions or remain in the mother liquor after crystallization. | - Minimize Wash Volumes: Use minimal amounts of cold solvent to wash the crystallized product. - Cool the Crystallization Mixture: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize product precipitation before filtration. |
Issue 2: Presence of a Significant Amount of Azine Byproduct
The primary byproduct in this reaction is typically the corresponding azine, 4,4'-dibromobenzalazine, formed from the reaction of two molecules of 4-bromobenzaldehyde with one molecule of hydrazine.[1][2]
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry: An excess of 4-bromobenzaldehyde relative to the hydrazine reagent strongly favors the formation of the azine byproduct. | - Adjust Reactant Ratio: The most effective way to minimize azine formation is to use a 1:1 or a slight excess of the hydrazine reagent to 4-bromobenzaldehyde. |
| High Reaction Temperature or Prolonged Reaction Time: These conditions can sometimes favor the thermodynamically more stable azine. | - Optimize Reaction Conditions: Conduct small-scale experiments to determine the optimal temperature and time that maximize hydrazone yield while minimizing azine formation. Monitor closely with TLC. |
| Slow Addition of Aldehyde: Adding the aldehyde slowly to the hydrazine solution can help maintain a higher relative concentration of hydrazine, thus favoring hydrazone formation. | - Reverse Addition: Consider adding the 4-bromobenzaldehyde solution dropwise to a stirred solution of the hydrazine reagent. |
Issue 3: Difficulty in Purifying the Hydrazone from the Azine Byproduct
| Recommended Solution |
| Recrystallization: This is the most common method for purification. The choice of solvent is crucial. - Ethanol: Hydrazones are often soluble in hot ethanol and crystallize upon cooling. The azine may have different solubility characteristics. - Other Solvents: Other potential recrystallization solvents include methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane. |
| Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the hydrazone from the azine. - Solvent System: A gradient of ethyl acetate in hexane is a common starting point for the elution. The optimal solvent system should be determined by TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of hydrazones from 4-bromobenzaldehyde?
A1: The most common byproduct is the corresponding azine, 4,4'-dibromobenzalazine.[1][2] This symmetrical molecule is formed when two molecules of 4-bromobenzaldehyde react with one molecule of hydrazine.[1][2]
Q2: How can I control the reaction to favor the formation of the hydrazone over the azine?
A2: The key is to control the stoichiometry of the reactants. Using a 1:1 molar ratio of 4-bromobenzaldehyde to your hydrazine source, or a slight excess of the hydrazine, will favor the formation of the hydrazone. Conversely, an excess of the aldehyde will promote the formation of the azine.
Q3: What is the role of an acid catalyst in this reaction?
A3: An acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen of the 4-bromobenzaldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine and thus speeding up the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-bromobenzaldehyde and the hydrazine derivative) on a silica gel plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. The hydrazone and azine byproducts will likely have different Rf values, allowing you to monitor the formation of both.
Q5: My product is an oil and won't crystallize. What should I do?
A5: If your hydrazone product is an oil, it may be impure.
-
Purification: First, try to purify the oil using column chromatography.
-
Trituration: Try triturating the oil with a non-polar solvent like cold hexane or pentane. This can sometimes induce crystallization.
-
Solvent for Recrystallization: If the product is pure but oily, finding the right solvent for crystallization is key. You can try dissolving the oil in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like water or hexane) until turbidity is observed, then cooling.
Data Presentation
Table 1: Spectroscopic Data for Identification of 4-Bromobenzaldehyde Hydrazone and Azine Byproduct
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| 4-Bromobenzaldehyde Hydrazone | ~7.5-7.7 (m, 4H, Ar-H), ~7.8 (s, 1H, CH=N), ~5.5 (br s, 2H, NH2) | ~145 (CH=N), ~134, ~132, ~129, ~125 (Ar-C) | ~3400-3200 (N-H str), ~1610 (C=N str), ~820 (p-subst. bend) | M+ ~198/200 (Br isotopes) |
| 4,4'-Dibromobenzalazine | ~8.6 (s, 2H, CH=N), ~7.6-7.8 (m, 8H, Ar-H) | ~161 (C=N), ~135, ~132, ~129, ~126 (Ar-C) | ~1620 (C=N str), ~1580, ~1480 (Ar C=C str), ~830 (p-subst. bend) | M+ ~364/366/368 (Br isotopes) |
Note: Exact chemical shifts and peak intensities may vary depending on the solvent and the specific hydrazone derivative.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzaldehyde Hydrazone
This protocol is a general procedure and may require optimization.
-
Dissolve Reactants: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Add Catalyst (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC until the 4-bromobenzaldehyde is consumed.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold solvent and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
-
Characterization: Characterize the product using melting point, NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 4,4'-Dibromobenzalazine (Azine Byproduct)
This protocol is for the intentional synthesis of the azine for characterization and comparison purposes.
-
Dissolve Reactants: In a round-bottom flask, dissolve 4-bromobenzaldehyde (2.0 eq) in ethanol.
-
Add Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise.
-
Reaction: Heat the mixture under reflux for 1-2 hours. A precipitate should form.
-
Isolation: Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry to obtain the azine product. Recrystallization from a high-boiling solvent like DMF or glacial acetic acid may be necessary for higher purity.
-
Characterization: Characterize the product by melting point, NMR, IR, and mass spectrometry.
Visualizations
Caption: Reaction pathway for the synthesis of hydrazone and the formation of the azine byproduct.
Caption: A troubleshooting workflow for the synthesis of hydrazones from 4-bromobenzaldehyde.
References
Technical Support Center: Synthesis of Functionalized Hydrazones
Welcome to the technical support center for the synthesis of functionalized hydrazones. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for hydrazone formation?
A1: Hydrazone formation is a condensation reaction between a ketone or an aldehyde and a hydrazine derivative. The reaction typically proceeds via a two-step mechanism:
-
Nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.
-
Acid-catalyzed dehydration (elimination of a water molecule) from the hemiaminal to form the C=N double bond of the hydrazone.[1]
The reaction is reversible and the equilibrium can be influenced by reaction conditions.[2]
Q2: Why is acid catalysis often necessary?
A2: While the initial nucleophilic attack can occur without a catalyst, the dehydration of the hemiaminal intermediate is often the rate-limiting step.[3] Acid catalysis protonates the hydroxyl group of the intermediate, turning it into a better leaving group (water), thereby accelerating the dehydration step and shifting the equilibrium towards the product. A pH of approximately 4.5 is often optimal for this catalysis.[1]
Q3: What is the difference in stability between alkylhydrazones and acylhydrazones?
A3: Acylhydrazones are generally more stable than alkylhydrazones. The electron-withdrawing nature of the acyl group decreases the nucleophilicity of the adjacent nitrogen, which can influence the bond's stability. However, both types of hydrazones are susceptible to hydrolysis, especially under acidic conditions.[2][4] In comparison to oximes, simple hydrazones are significantly more sensitive to hydrolysis.[5]
Q4: Can hydrazones exist as isomers?
A4: Yes, due to the restricted rotation around the C=N double bond, hydrazones can exist as E/Z stereoisomers. Additionally, if the hydrazone contains amide functionalities, conformational isomers (e.g., cis/trans amide conformers) can also be present. The presence of multiple isomers can sometimes complicate purification and characterization.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Section 1: Reaction and Yield Issues
Q1: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
A1: Low reactivity can stem from several factors. Below is a summary of potential causes and troubleshooting steps.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting logic for addressing low hydrazone yield.
Data on Reaction Optimization: The choice of an acid catalyst can significantly increase the rate of hydrazone formation.[6] However, care must be taken as strong acids can lead to salt precipitation or product degradation.
| Catalyst | Solvent | Temperature (°C) | Conversion (%) after 25 min | Notes |
| None | Toluene | 120 | 10 | Reaction is slow without a catalyst.[6] |
| Acetic Acid | Toluene | 120 | >95 | Effective, but may cause precipitation.[6] |
| p-TsOH | Toluene | 120 | >95 | Strong acid, high catalytic activity. |
| Formic Acid | Toluene | 120 | >95 | Effective catalyst.[6] |
| Piperidine | Ethanol | Reflux | High | Can be used as a basic catalyst.[6] |
Q2: I am observing a significant amount of a side product. What could it be?
A2: A common side product is an azine , which forms when one molecule of hydrazine (H₂N-NH₂) reacts with two equivalents of the aldehyde or ketone. This is particularly problematic when using unsubstituted hydrazine.
-
Solution: Use a 1:1 stoichiometry of a substituted hydrazine (e.g., an acyl- or arylhydrazine) to the carbonyl compound. This blocks the second reactive site on the hydrazine, preventing azine formation.
Section 2: Purification Challenges
Q1: My hydrazone product is an oil and is difficult to isolate and purify. What should I do?
A1: Oily products are a common issue. Several techniques can be employed to induce solidification or purify the compound.
-
Trituration: Stirring the oily product with a cold non-polar solvent like n-hexane or pentane can sometimes induce crystallization or solidify the product by washing away impurities.[7]
-
Recrystallization: This is a powerful purification technique. Finding the right solvent system is key. Some reported successful solvents for hydrazones include:
Q2: My product seems to be decomposing on the silica gel column during chromatography. How can I avoid this?
A2: Hydrazones, particularly free hydrazones, can be unstable on acidic silica gel, leading to hydrolysis or decomposition.[8][9]
-
Solution 1: Deactivate the Silica: Add a small amount of a tertiary base, like triethylamine (~1%), to the eluent. This neutralizes the acidic sites on the silica gel, preventing product degradation.[7]
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina for column chromatography instead of silica gel.
-
Solution 3: Avoid Chromatography: Rely on non-chromatographic methods like recrystallization or trituration if possible.
Purification Strategy Flowchart
Caption: Decision flowchart for selecting a hydrazone purification method.
Section 3: Stability and Characterization
Q1: My purified hydrazone decomposes over time. How can I improve its stability?
A1: Hydrazone stability is a known challenge, primarily due to their susceptibility to hydrolysis.[5][10]
-
Avoid Moisture: The hydrazone bond can be cleaved by water.[5] Store the final compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents used for storage are anhydrous.
-
Control pH: The hydrazone linkage is most labile under acidic conditions.[2][11] Avoid contact with acids during storage. Buffering at a neutral or slightly basic pH can improve stability in solution.
-
Store at Low Temperatures: Like many organic compounds, hydrazones should be stored in a cool, dark place, such as a refrigerator or freezer, to minimize thermal degradation.
Q2: What are the key spectroscopic signals to confirm the formation of my hydrazone?
A2: Spectroscopic analysis is crucial for structural confirmation.
-
¹H NMR: Look for the disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of a new imine proton signal (-N=CH-), often found between 7-8 ppm. The -NH proton of the hydrazone may appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon signal (typically >180 ppm) should disappear, and a new imine carbon signal (C=N) should appear in the range of 140-160 ppm.
-
FT-IR: The most significant change is the disappearance of the C=O stretch of the starting carbonyl (around 1690-1740 cm⁻¹) and the appearance of a C=N imine stretch (around 1570-1620 cm⁻¹). A broad N-H stretch may also be visible around 3200-3400 cm⁻¹.[12][13]
Experimental Protocols
General Protocol for the Synthesis of an Acylhydrazone
This protocol provides a general methodology for the acid-catalyzed synthesis of a functionalized acylhydrazone.
-
Reactant Preparation: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Hydrazide: To this solution, add the corresponding acylhydrazide (1.0-1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[14]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). Reactions can take from a few hours to overnight.[14]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. The product may precipitate directly from the solution. If not, pour the reaction mixture into ice-cold water to induce precipitation.[14]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[14]
-
Characterization: Confirm the structure of the purified hydrazone using NMR, FT-IR, and mass spectrometry.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
- 14. alcrut.com [alcrut.com]
Technical Support Center: Efficient Hydrazone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient hydrazone synthesis.
Troubleshooting Guide
This section addresses common issues encountered during hydrazone synthesis experiments.
Q1: My reaction yield is lower than expected. What are the potential causes and solutions?
Low yields can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Suboptimal Catalyst: The chosen catalyst may not be ideal for your specific substrates. Consider screening a panel of catalysts, including acidic, basic, and organocatalysts, to find the most effective one. For instance, while traditional acid catalysts are common, newer organocatalysts like anthranilic acid derivatives have shown significant rate enhancements.[1][2]
-
Reaction Conditions: Temperature, solvent, and pH play a crucial role.
-
Temperature: While heating can accelerate the reaction, it may also lead to product decomposition or side reactions. Try running the reaction at a lower temperature for a longer duration or vice-versa.
-
Solvent: The choice of solvent can influence reactant solubility and reaction rate. Protic solvents like methanol or ethanol are commonly used.[3] For reactions with Lewis acid catalysts like CeCl3·7H2O, aprotic solvents such as tert-butanol have been shown to improve yields.[4][5]
-
pH: The rate of hydrazone formation is pH-dependent, with the optimal pH typically being slightly acidic.[6]
-
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, adding a fresh portion of the catalyst or dehydrating agent might help.
-
Product Degradation: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions.[7][8] Work-up conditions should be carefully controlled to minimize exposure to strong acids.
-
Purification Losses: Oily or highly soluble products can be challenging to isolate.[9] Explore different purification techniques such as trituration with a non-polar solvent, or crystallization from a solvent mixture.[9]
Q2: I am observing the formation of a significant amount of azine byproduct. How can I prevent this?
Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[10] This is more likely when the hydrazone is more nucleophilic than the starting hydrazine.
To minimize azine formation:
-
Control Stoichiometry: Use a slight excess of the hydrazine derivative.
-
Slow Addition: Add the aldehyde or ketone slowly to the reaction mixture containing the hydrazine. This maintains a low concentration of the carbonyl compound, favoring the formation of the hydrazone over the azine.
-
High Dilution: Performing the reaction under high dilution conditions can also disfavor the bimolecular reaction leading to the azine.[11]
Q3: My hydrazone product is hydrolyzing back to the starting materials. How can I improve its stability?
Hydrazone stability is a key consideration, particularly for applications in biological systems or for long-term storage.
-
Structural Considerations: Hydrazones derived from aromatic aldehydes are generally more stable to hydrolysis than those from aliphatic aldehydes due to conjugation.[7]
-
pH Control: Hydrolysis is often catalyzed by acid.[8] Maintaining a neutral or slightly basic pH during work-up and storage can enhance stability.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the hydrazine or carbonyl moiety can influence the rate of hydrolysis.[12]
-
Storage Conditions: Store the purified hydrazone in a dry, cool, and dark place. For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: My purified hydrazone is an oil and difficult to handle. How can I induce crystallization?
Obtaining a solid product simplifies purification and handling.
-
Solvent Selection: Try dissolving the oily product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity is observed. Cooling this mixture may induce crystallization.[9]
-
Trituration: Stirring the oil with a cold non-polar solvent like pentane or hexane can sometimes induce solidification.[9]
-
Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution of the oil can initiate crystallization.
-
Purification Technique: Column chromatography can sometimes yield a solid product even if the initial crude material was an oil. Using a solvent system with a volatile non-polar component can help in obtaining a solid upon solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What are the most efficient catalysts for hydrazone synthesis?
The "best" catalyst is substrate-dependent. However, several classes of catalysts have proven to be highly efficient:
-
Organocatalysts: Simple, commercially available molecules like anthranilic acids and their derivatives can significantly accelerate hydrazone formation, often outperforming traditional aniline catalysis, especially at neutral pH.[1] 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid are particularly effective.[1] 2-aminobenzenephosphonic acids have also been reported as superior catalysts.[2]
-
Lewis Acids: Cerium(III) chloride heptahydrate (CeCl3·7H2O) is a mild and efficient Lewis acid catalyst for the synthesis of hydrazones from both aldehydes and ketones, often providing high yields in short reaction times.[4][5][[“]]
-
Traditional Catalysts: Aniline is a classic catalyst for imine formation and can be effective, though it often requires high concentrations and can be toxic.[1][6] Simple acids like acetic acid are also commonly used.[14]
Q2: How do I choose the right catalyst for my specific reaction?
Consider the following factors:
-
Substrate Reactivity: Aliphatic aldehydes are generally more reactive than aromatic aldehydes or ketones.[15] For less reactive substrates, a more active catalyst may be required.
-
Reaction pH: For biological applications or pH-sensitive substrates, using a catalyst that is active at neutral pH, such as an anthranilic acid derivative, is advantageous.[1]
-
Solubility: Ensure that your chosen catalyst is soluble in the reaction solvent. Water-soluble organocatalysts are available for aqueous reactions.[1]
-
Toxicity: For applications in drug development or biological systems, the toxicity of the catalyst is a critical consideration. Many of the newer organocatalysts have lower toxicity compared to aniline.[16]
Q3: Can hydrazone synthesis be performed without a catalyst?
Yes, hydrazone formation can occur without a catalyst, especially with reactive aldehydes and hydrazines.[17] However, the reaction is often slow. Catalysts are used to increase the reaction rate and improve yields, particularly for less reactive substrates or when shorter reaction times are desired.
Catalyst Performance Data
The following table summarizes the performance of various catalysts for hydrazone synthesis to facilitate comparison.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| None | 4-nitrobenzaldehyde | NBD hydrazine | PBS (pH 7.4)/DMF | 23 | 2 h | 0.7 | - | [1] |
| Aniline | 4-nitrobenzaldehyde | NBD hydrazine | PBS (pH 7.4)/DMF | 23 | 2 h | 10.4 | 1 mM | [1] |
| Anthranilic Acid | 4-nitrobenzaldehyde | NBD hydrazine | PBS (pH 7.4)/DMF | 23 | 2 h | 21.5 | 1 mM | [1] |
| 5-Methoxyanthranilic Acid | 4-nitrobenzaldehyde | NBD hydrazine | PBS (pH 7.4)/DMF | 23 | 2 h | 55.2 | 1 mM | [17] |
| CeCl3·7H2O | 3,4-dimethoxybenzaldehyde | N,N-dimethylhydrazine | t-BuOH | RT | 5 min | 97 | 2 | [4][5] |
| CeCl3·7H2O | 3,4-dimethoxyacetophenone | N,N-dimethylhydrazine | t-BuOH | 60 | 12 h | 63 | 2 | [4][5] |
| MgO nanoparticles | Benzaldehyde | Phenylhydrazine | Solvent-free | 80 | 30 min | >95 | 0.03 g | [18] |
Experimental Protocols
Protocol 1: General Procedure for CeCl3·7H2O Catalyzed Hydrazone Synthesis [4]
-
To a solution of the carbonyl compound (1.0 mmol) in tert-butanol (5 mL), add the corresponding hydrazine (1.2 mmol).
-
Add CeCl3·7H2O (0.02-0.05 mmol, 2-5 mol%).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired hydrazone.
Protocol 2: General Procedure for Anthranilic Acid Catalyzed Hydrazone Synthesis in Aqueous Media [1]
-
Prepare a stock solution of the anthranilic acid catalyst (e.g., 100 mM in a suitable solvent like DMF).
-
In a reaction vessel, combine the aldehyde (1.0 mmol) and the hydrazine (1.2 mmol) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) containing a co-solvent like DMF (e.g., 10% v/v) to ensure solubility.
-
Add the catalyst solution to achieve the desired final concentration (e.g., 1-10 mM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy if the product is chromogenic).
-
Upon completion, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. Further purification can be achieved by crystallization or chromatography if necessary.
Visual Guides
Caption: General experimental workflow for catalyzed hydrazone synthesis.
Caption: Troubleshooting flowchart for low yield in hydrazone synthesis.
References
- 1. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. alcrut.com [alcrut.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Selective Reduction of 4-Bromobenzaldehyde
Welcome to the Technical Support Center for the selective reduction of 4-bromobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the challenges of this common synthetic transformation.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the selective reduction of 4-bromobenzaldehyde, with a focus on the crucial role of the solvent.
Q1: My reaction is producing a significant amount of benzaldehyde (debromination) instead of the desired 4-bromobenzyl alcohol. What is causing this and how can I fix it?
A1: The choice of solvent is the most likely cause. Aprotic solvents, such as acetonitrile, are known to favor the debromination of 4-bromobenzaldehyde during reduction reactions. This is because aprotic solvents are not good proton donors, which can facilitate the undesired cleavage of the carbon-bromine bond.
Solution: Switch to a protic solvent. Protic solvents, like ethanol or methanol, are excellent proton donors and will favor the desired reduction of the carbonyl group to the corresponding alcohol. Theoretical studies and experimental observations consistently show that in ethanol, the formation of 4-bromobenzyl alcohol is the favored thermodynamic and kinetic product.[1]
Q2: I am observing low to no conversion of my starting material, 4-bromobenzaldehyde.
A2: Several factors could be contributing to low conversion:
-
Insufficient Reducing Agent: Sodium borohydride (NaBH₄) can decompose in the presence of protic solvents, especially over extended reaction times.
-
Reaction Temperature: While many NaBH₄ reductions proceed well at room temperature, some may require gentle heating to initiate or go to completion. Conversely, if the reaction is too exothermic, it might require cooling to prevent side reactions.
-
Purity of Reagents: Ensure your 4-bromobenzaldehyde and solvent are pure and dry (especially for aprotic conditions).
Solutions:
-
Increase the amount of NaBH₄: Using a molar excess of NaBH₄ can compensate for any decomposition.
-
Optimize Temperature: Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C) or, if the reaction is vigorous, start at 0 °C and allow it to warm to room temperature.
-
Verify Reagent Quality: Use freshly opened or properly stored reagents.
Q3: My final product is difficult to purify. What are the common side products and how can I remove them?
A3: Besides the debromination product (benzaldehyde), other potential side products include:
-
Borate Esters: These are formed as intermediates during the reduction and can sometimes be difficult to hydrolyze.
-
Unreacted Starting Material: If the reaction did not go to completion.
Purification Strategy:
-
Quenching: After the reaction is complete, carefully quench the excess NaBH₄ with a dilute acid (e.g., 1M HCl) until the effervescence ceases. This will also hydrolyze the borate esters.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: If impurities persist, column chromatography on silica gel is a highly effective method for isolating the pure 4-bromobenzyl alcohol. A common eluent system is a mixture of hexane and ethyl acetate.
Q4: Can I use water as a solvent for this reduction?
A4: Yes, water can be used as a solvent, and it is an environmentally friendly option. A study has shown that the selective reduction of 4-bromobenzaldehyde to 4-bromobenzyl alcohol can be achieved in water with high efficiency using NaBH₄ in the presence of an additive like sodium oxalate. In one reported case, this method resulted in a 100% conversion to the desired alcohol.[2]
Data Presentation
The following table summarizes the expected outcomes of the reduction of 4-bromobenzaldehyde under different solvent conditions based on available literature.
| Solvent System | Product(s) | Selectivity for Carbonyl Reduction | Reported Yield of 4-bromobenzyl alcohol | Reference |
| Ethanol (Protic) | 4-bromobenzyl alcohol | High | Not specified in theoretical studies, but favored | [1] |
| Acetonitrile (Aprotic) | Benzaldehyde (major), 4-bromobenzyl alcohol (minor) | Low | Not applicable (debromination is major) | [1] |
| Water with NaBH₄/Na₂C₂O₄ | 4-bromobenzyl alcohol | High | 100% | [2] |
Experimental Protocols
Below are detailed experimental protocols for the selective reduction of 4-bromobenzaldehyde.
Protocol 1: Selective Carbonyl Reduction in a Protic Solvent (Ethanol)
This protocol is adapted from general procedures for the reduction of aromatic aldehydes.[3]
Materials:
-
4-bromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 g, 5.4 mmol) in ethanol (20 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (0.31 g, 8.1 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly add 1M HCl (15 mL) to quench the excess NaBH₄ and hydrolyze the borate esters.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromobenzyl alcohol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary.
Protocol 2: Debromination in an Aprotic Solvent (Acetonitrile)
This protocol is designed to illustrate the solvent effect leading to debromination.
Materials:
-
4-bromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Acetonitrile
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzaldehyde (1.0 g, 5.4 mmol) in anhydrous acetonitrile (20 mL).
-
Add sodium borohydride (0.31 g, 8.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC, observing the formation of a less polar spot corresponding to benzaldehyde.
-
Cool the reaction mixture in an ice bath and slowly add 1M HCl (15 mL) to quench the excess NaBH₄.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The primary product in the crude mixture is expected to be benzaldehyde.
Visualizations
Logical Relationship between Solvent and Reaction Outcome
Caption: Solvent choice dictates the major reduction product of 4-bromobenzaldehyde.
Experimental Workflow for Selective Carbonyl Reduction
Caption: Workflow for the selective reduction of 4-bromobenzaldehyde to 4-bromobenzyl alcohol.
References
- 1. Theoretical study on catalyzed selective photoreduction mechanism for 4-bromobenzaldehyde in two different solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
- 3. studylib.net [studylib.net]
Validation & Comparative
validation of Benzaldehyde, 4-bromo-, hydrazone structure by spectroscopic methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic methods used to validate the structure of 4-bromobenzaldehyde hydrazone, a versatile intermediate in organic synthesis. By presenting expected and comparative experimental data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, this document serves as a practical resource for the structural elucidation of this and similar hydrazone derivatives.
The synthesis of 4-bromobenzaldehyde hydrazone from 4-bromobenzaldehyde and hydrazine is a common reaction. The structural validation relies on identifying key changes in the spectroscopic data that signify the conversion of the aldehyde functional group to a hydrazone.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for the starting material, 4-bromobenzaldehyde, and the expected data for the product, 4-bromobenzaldehyde hydrazone, based on typical values for related compounds. This side-by-side comparison highlights the diagnostic changes that confirm the formation of the hydrazone.
¹H NMR Data Comparison
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | 4-Bromobenzaldehyde (Starting Material) | Benzaldehyde, 4-bromo-, hydrazone (Expected) | Rationale for Change |
| Aldehydic/Iminic Proton (-CH=) | ~9.99 | ~7.5 - 8.5 | The conversion of the aldehyde to a hydrazone results in a characteristic upfield shift of the iminic proton signal. |
| Aromatic Protons | ~7.70 - 7.85 (multiplet) | ~7.4 - 7.6 (multiplet) | The change in the electronic environment upon hydrazone formation can cause slight shifts in the aromatic proton signals. |
| -NH₂ Protons | N/A | ~5.0 - 6.0 (broad singlet) | The appearance of a broad singlet corresponding to the two protons of the -NH₂ group is a key indicator of hydrazone formation. |
¹³C NMR Data Comparison
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | 4-Bromobenzaldehyde (Starting Material) | This compound (Expected) | Rationale for Change |
| Carbonyl/Iminic Carbon (-CH=) | ~191 | ~140 - 150 | A significant upfield shift is observed when the carbonyl carbon of the aldehyde is converted to the iminic carbon of the hydrazone.[1] |
| C-Br | ~129 | ~121 - 125 | The electronic changes upon hydrazone formation can slightly alter the chemical shift of the carbon attached to the bromine. |
| Aromatic Carbons | ~129 - 138 | ~127 - 135 | Minor shifts in the aromatic carbon signals are expected due to the change in the substituent on the benzene ring. |
IR Spectroscopy Data Comparison
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 4-Bromobenzaldehyde (Starting Material) | This compound (Expected) | Rationale for Change |
| C=O Stretch | ~1700 (strong) | Absent | The disappearance of the strong carbonyl stretch is a primary indicator of the reaction's completion. |
| N-H Stretch | N/A | ~3200 - 3400 (broad) | The appearance of a broad band in this region signifies the presence of the -NH₂ group in the hydrazone. |
| C=N Stretch | N/A | ~1600 - 1650 (medium) | The appearance of the C=N stretching vibration confirms the formation of the imine bond. |
| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 | These peaks are expected to be present in both the starting material and the product. |
Mass Spectrometry Data Comparison
Table 4: Mass Spectrometry (MS) Data
| Parameter | 4-Bromobenzaldehyde (Starting Material) | This compound (Product) | Rationale for Change |
| Molecular Ion (M⁺) Peak (m/z) | 184/186 (approx. 1:1 ratio) | 198/200 (approx. 1:1 ratio) | The molecular weight increases by 14 units upon reaction with hydrazine, and the characteristic isotopic pattern of bromine is retained.[2] |
| Key Fragmentation | [M-H]⁺, [M-CHO]⁺, [C₆H₄Br]⁺ | [M-N₂H₃]⁺, [C₇H₆Br]⁺, [C₆H₄Br]⁺ | The fragmentation pattern of the hydrazone will show characteristic losses of fragments related to the hydrazone moiety. |
Experimental Workflow for Structural Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of the 4-bromobenzaldehyde hydrazone structure.
Figure 1. Logical workflow for the spectroscopic validation of 4-bromobenzaldehyde hydrazone.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard proton pulse sequence is used. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹³C NMR Acquisition: A proton-decoupled carbon pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph. For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
By systematically applying these spectroscopic methods and comparing the obtained data with the expected values, researchers can confidently validate the structure of 4-bromobenzaldehyde hydrazone and its derivatives, ensuring the integrity of their chemical entities for further applications.
References
A Comparative Guide to the Elemental Analysis of Novel Bromobenzaldehyde Derivatives
For researchers and professionals in drug development and chemical sciences, the synthesis of novel compounds is intrinsically linked to their rigorous characterization. Elemental analysis remains a fundamental technique to confirm the empirical formula of a newly synthesized compound, thereby verifying its purity and composition. This guide provides a comparative overview of elemental analysis data for various novel bromobenzaldehyde derivatives, details the experimental protocols for such analyses, and illustrates the typical workflow from synthesis to analysis.
Data Presentation: Elemental Composition of Novel Bromobenzaldehyde Derivatives
The following table summarizes the elemental analysis data for two distinct classes of recently synthesized bromobenzaldehyde derivatives. The data is presented as the calculated (expected) and experimentally found (observed) weight percentages of key elements. Close correlation between the expected and observed values is a strong indicator of the successful synthesis and purity of the compounds.
| Compound Class and Derivative | Molecular Formula | Element | Expected (%) | Observed (%) | Reference |
| α-Benzilmonoximehydrazone Derivatives | |||||
| o-bromobenzaldehyde derivative | C₂₁H₁₆N₃OBr | C | 62.08 | 62.01 | [1] |
| H | 3.97 | 3.92 | [1] | ||
| N | 10.34 | 10.29 | [1] | ||
| Br | 19.67 | 19.61 | [1] | ||
| m-bromobenzaldehyde derivative | C₂₁H₁₆N₃OBr | C | 62.08 | 62.03 | [1] |
| H | 3.97 | 3.94 | [1] | ||
| N | 10.34 | 10.31 | [1] | ||
| Br | 19.67 | 19.63 | [1] | ||
| p-bromobenzaldehyde derivative | C₂₁H₁₆N₃OBr | C | 62.08 | 62.05 | [1] |
| H | 3.97 | 3.95 | [1] | ||
| N | 10.34 | 10.32 | [1] | ||
| Br | 19.67 | 19.65 | [1] | ||
| 4-aminopyrrolo[2,3-d]pyrimidine Derivatives | |||||
| 1-(2-bromophenyl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanimine (APPoBB) | C₁₃H₉BrN₄ | C | 52.19 | 52.12 | [2] |
| H | 3.03 | 2.98 | [2] | ||
| N | 18.73 | 18.68 | [2] | ||
| 1-(3-bromophenyl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanimine (APPmBB) | C₁₃H₉BrN₄ | C | 52.19 | 52.15 | [2] |
| H | 3.03 | 3.00 | [2] | ||
| N | 18.73 | 18.70 | [2] | ||
| 1-(4-bromophenyl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanimine (APPpBB) | C₁₃H₉BrN₄ | C | 52.19 | 52.17 | [2] |
| H | 3.03 | 3.01 | [2] | ||
| N | 18.73 | 18.71 | [2] |
Experimental Protocols
The determination of elemental composition in novel organic compounds, particularly those containing halogens like bromine, is typically achieved through combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN analysis), and specialized techniques for halogen determination.
Sample Preparation
Proper sample preparation is critical for accurate elemental analysis.
-
Purity and Drying: A minimum of 5mg of the synthesized compound is required.[3] The sample must be of the highest possible purity and thoroughly dried to remove any residual solvents, as their presence can significantly alter the results.[3]
-
Homogenization: Solid samples should ideally be in a fine powder form to ensure homogeneity.
-
Weighing: Samples are weighed with a high-precision microbalance into capsules, typically made of tin for non-volatile solids or aluminum for volatile and liquid samples.[4] This is a crucial step as the results are calculated on a weight-percent basis.[5]
Instrumentation and Analysis
CHN Analysis: A CHN Elemental Analyzer is the standard instrument for determining the percentages of carbon, hydrogen, and nitrogen.[6] The methodology is based on the Pregl-Dumas method, involving "flash combustion".[6][7]
-
Combustion: The weighed sample is combusted in a furnace at high temperatures (around 1000°C) in an oxygen-rich environment.[6][7] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas and its oxides (N₂/NOx).[7]
-
Reduction and Separation: The resulting gases are swept by an inert carrier gas (typically helium) over heated copper, which removes excess oxygen and reduces nitrogen oxides to elemental nitrogen.[7] The mixture of CO₂, H₂O, and N₂ is then separated, often using gas chromatography techniques.[7]
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.[5] The instrument is calibrated using certified organic standards, and the software calculates the percentage of each element in the original sample.
Bromine (Halogen) Analysis: For halogenated compounds, specific methods are required to capture and quantify the halogen.
-
Combustion: Similar to CHN analysis, the sample is combusted in an oxygen-rich atmosphere.[5] For halogenated compounds, the combustion tube packing includes reagents like silver tungstate and silver vanadate to efficiently scrub and capture the resulting hydrogen bromide (HBr).[4]
-
Absorption: The combustion products are absorbed into a suitable solution.[8]
-
Quantification: The amount of bromide in the solution is then determined using techniques such as ion chromatography (IC) or potentiometric titration.[5][8][9] Ion chromatography is particularly useful as it is highly specific and can analyze multiple halogens simultaneously.[8][9]
Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of a novel bromobenzaldehyde derivative to its elemental analysis.
References
- 1. is.muni.cz [is.muni.cz]
- 2. Free Whitepaper: Instrumentation and Techniques of Halogen Analysis - To protect the environment, testing water and soil for halogens is an important task. Read more! [chemeurope.com]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. pepolska.pl [pepolska.pl]
- 5. Elemental analysis [chemistry.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. elementallab.co.uk [elementallab.co.uk]
- 9. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
A Comparative Analysis of Ortho-, Meta-, and Para-Bromobenzaldehyde Hydrazones: Synthesis, Spectral Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Hydrazones, characterized by the >C=N-NH- functional group, represent a versatile class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom onto the benzaldehyde ring of these molecules offers a strategic approach to modulate their physicochemical and pharmacological properties. This guide provides a comparative overview of ortho-, meta-, and para-bromobenzaldehyde hydrazones, focusing on their synthesis, spectral characteristics, and reported biological potential. While direct, comprehensive comparative studies on the simple hydrazone derivatives are limited in publicly available literature, this report synthesizes available data to offer valuable insights for researchers in the field.
Synthesis and Physicochemical Characterization
The synthesis of bromobenzaldehyde hydrazones is typically achieved through a straightforward condensation reaction between the corresponding bromobenzaldehyde isomer (ortho, meta, or para) and a hydrazine derivative.[1] A study by Singh et al. (2021) provides a representative example of this synthesis, focusing on the preparation of α-Benzilmonoxime hydrazone derivatives of o-, m-, and p-bromobenzaldehyde.[1] The reaction involves refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid.[1]
The resulting hydrazones are typically crystalline solids with distinct melting points, which vary based on the position of the bromine substituent.[1] The purity of these compounds can be ascertained using techniques like gas chromatography.[1]
Comparative Physicochemical and Spectral Data
A comparative summary of the physicochemical and spectral data for the α-Benzilmonoxime hydrazone derivatives of ortho-, meta-, and para-bromobenzaldehyde is presented in Table 1. The data reveals differences in melting points, yields, and spectral characteristics, underscoring the influence of the bromine atom's position on the molecule's properties.
| Property | Ortho-Bromobenzaldehyde Derivative | Meta-Bromobenzaldehyde Derivative | Para-Bromobenzaldehyde Derivative |
| Molecular Formula | C₂₁H₁₆N₃OBr | C₂₁H₁₆N₃OBr | C₂₁H₁₆N₃OBr |
| Molecular Weight | 406 g/mol | 406 g/mol | 406 g/mol |
| Melting Point | 205°C | 209°C | Not explicitly stated in the source |
| Yield | 76.98% | 81.12% | Not explicitly stated in the source |
| Purity (GC) | 98.13% | 99.31% | 99.46% |
| FT-IR (cm⁻¹) ν(>C=N) | ~1569 (azomethine) | ~1605 (azomethine) | ~1614 (azomethine) |
| FT-IR (cm⁻¹) ν(N-N) | Not explicitly stated in the source | ~1154 | ~1093 |
| FT-IR (cm⁻¹) ν(C-Br) | Not explicitly stated in the source | ~749 | Not explicitly stated in the source |
Data synthesized from Singh et al. (2021).[1]
The FT-IR spectra show characteristic bands for the azomethine (>C=N) and N-N groups, with slight shifts in wavenumbers depending on the isomer.[1] These variations can be attributed to the electronic effects of the bromine atom at different positions on the benzene ring.
Biological Activities: A Comparative Outlook
Antimicrobial Activity
Hydrazones have been extensively investigated for their antibacterial and antifungal properties.[11][12][13] The antimicrobial efficacy can be influenced by the nature and position of substituents on the aryl ring. For instance, a study on various pyrazoline and hydrazone derivatives indicated that the position of substituents like methoxy and bromo groups significantly affects the antimicrobial activity against different bacterial and fungal strains.[11] While this study did not directly compare the three bromobenzaldehyde hydrazone isomers, it highlights the principle that isomeric position is a key determinant of bioactivity.
Antioxidant Activity
The antioxidant potential of hydrazones is another area of active research.[14][15] The ability of these compounds to scavenge free radicals is often attributed to the presence of the N-H proton in the hydrazone moiety and the electronic nature of the substituents on the aromatic ring. A systematic comparative study of the antioxidant activity of ortho-, meta-, and para-bromobenzaldehyde hydrazones would be valuable to understand the structure-activity relationship.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of hydrazone derivatives against various cancer cell lines.[2][4][5][16][17] For example, 5-bromosalicylaldehyde-derived hydrazones have shown significant activity against T-cell leukemic and myeloid cell lines, with IC50 values in the low micromolar range.[2] Although this is not a direct comparison of the three isomers of bromobenzaldehyde hydrazone, it underscores the potential of bromo-substituted hydrazones as anticancer agents. The position of the bromine atom would likely influence the compound's interaction with biological targets and thus its cytotoxic potency and selectivity.
Experimental Protocols
Detailed and specific experimental protocols for a direct comparative study of the three isomers are not available in a single source. However, the following sections provide representative methodologies for the synthesis and evaluation of biological activities of hydrazones.
General Synthesis of Bromobenzaldehyde Hydrazones
This protocol is adapted from the synthesis of α-Benzilmonoxime hydrazone derivatives of bromobenzaldehydes.[1]
Materials:
-
Ortho-, meta-, or para-bromobenzaldehyde
-
Hydrazine derivative (e.g., α-Benzilmonoxime hydrazone)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the hydrazine derivative (1 molar equivalent) in a suitable volume of ethanol or methanol in a round-bottom flask.
-
To this solution, add the respective bromobenzaldehyde isomer (1-1.25 molar equivalents).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 5-7 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried in an oven.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compounds (ortho-, meta-, and para-bromobenzaldehyde hydrazones)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal agents (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of each compound are prepared in the broth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive control wells (containing medium and microorganism) and negative control wells (containing medium only) are included.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
DPPH Free Radical Scavenging Assay for Antioxidant Activity
This is a common and straightforward method to evaluate the antioxidant capacity of chemical compounds.
Materials:
-
Test compounds (ortho-, meta-, and para-bromobenzaldehyde hydrazones)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of each concentration of the test compounds or standard to the wells.
-
Add a fixed volume of the DPPH solution to each well.
-
The plate is then incubated in the dark at room temperature for about 30 minutes.
-
The absorbance of the solutions is measured at a specific wavelength (usually around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the compound.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved in this comparative study, the following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis and characterization of bromobenzaldehyde hydrazones.
Caption: Logical framework for a comparative study of bromobenzaldehyde hydrazone isomers.
Conclusion
The positional isomerism of the bromine atom on the benzaldehyde ring of hydrazones has a discernible impact on their physicochemical properties, as evidenced by variations in melting points and spectral data. While a comprehensive, direct comparative study on the biological activities of simple ortho-, meta-, and para-bromobenzaldehyde hydrazones is a clear gap in the current literature, the existing research on related compounds strongly suggests that the isomeric form is a critical factor in determining their antimicrobial, antioxidant, and anticancer potential. This guide highlights the need for such systematic investigations to elucidate clear structure-activity relationships, which would be invaluable for the rational design of new, more potent hydrazone-based therapeutic agents. The provided experimental protocols offer a foundation for researchers to undertake such comparative studies.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities [mdpi.com]
- 4. 4-Bromobenzaldehyde phenylhydrazone | C13H11BrN2 | CID 9602351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. turkjps.org [turkjps.org]
- 12. ddg-pharmfac.net [ddg-pharmfac.net]
- 13. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Novel Metacetamol Derivatives with Hydrazone Moiety as Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Substituted Benzaldehyde Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various substituted benzaldehyde hydrazones, focusing on their antimicrobial, anticancer, and anticonvulsant properties. The information is compiled from recent scientific literature to aid researchers in the design and development of novel therapeutic agents.
Data Presentation
The following tables summarize the quantitative biological activity data for a range of substituted benzaldehyde hydrazones, allowing for a direct comparison of their efficacy.
Table 1: Antimicrobial Activity of Substituted Benzaldehyde Hydrazones (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound ID | Substituent on Benzaldehyde Ring | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1 | 4-NO₂ | 6.25 | - | 12.5 | - | [1] |
| 2 | 4-Cl | 3.91 | 1.95 | 7.81 | 15.62 | [1] |
| 3 | 4-OCH₃ | 15.62 | 7.81 | 31.25 | 62.5 | [1] |
| 4 | 2,4-diCl | 0.48 | 0.98 | 3.91 | 7.81 | [1] |
| 5 | 3,4,5-triOCH₃ | 31.25 | 15.62 | 62.5 | 125 | [1] |
Note: '-' indicates data not available.
Table 2: Anticancer Activity of Substituted Benzaldehyde Hydrazones (IC₅₀ in µM)
| Compound ID | Substituent on Benzaldehyde Ring | MCF-7 (Breast) | K-562 (Leukemia) | BV-173 (Leukemia) | HL-60 (Leukemia) | Reference |
| 6 | 4-OCH₃ | 0.23 | 0.05 | 0.08 | 0.06 | [2] |
| 7 | 4-N(CH₃)₂ | 1.22 | 0.89 | 1.15 | 0.98 | [2] |
| 8 | 5-NO₂ | 3.54 | 1.87 | 2.43 | 1.99 | [2] |
| 9 | 5-Br | 2.81 | 3.02 | 3.14 | 3.08 | [2] |
| 10 | 3-OCH₃ | 0.91 | 0.55 | 0.72 | 0.61 | [2] |
Table 3: Anticonvulsant Activity of Substituted Benzaldehyde Hydrazones
| Compound ID | Substituent on Benzaldehyde Ring | Maximal Electroshock (MES) Test (% Protection) | Pentylenetetrazole (PTZ) Test (% Protection) | Reference |
| 11 | 4-Cl | 80 | 70 | [3] |
| 12 | 4-F | 70 | 60 | [3] |
| 13 | 4-CH₃ | 60 | 50 | [3] |
| 14 | 2-Cl | 70 | 60 | [3] |
| 15 | 2-OH | 50 | 40 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Substituted Benzaldehyde Hydrazones
A general and widely used method for the synthesis of benzaldehyde hydrazones involves the condensation reaction between a substituted benzaldehyde and a hydrazide.
Procedure:
-
An equimolar amount of the desired substituted benzaldehyde is dissolved in a suitable solvent, typically ethanol or methanol.
-
To this solution, an equimolar amount of the selected hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide) is added.
-
A catalytic amount of glacial acetic acid is often added to the reaction mixture.
-
The mixture is then refluxed for a period ranging from 2 to 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure substituted benzaldehyde hydrazone.
The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Positive (medium with microorganism) and negative (medium only) controls are included in each assay.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cancer cells (e.g., MCF-7, K-562) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anticonvulsant Activity Assays
1. Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or a vehicle control, usually via oral or intraperitoneal injection.
-
After a specific period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.
2. Pentylenetetrazole (PTZ) Test: This test is used to identify compounds that can prevent or delay the onset of clonic seizures, which are characteristic of absence seizures.
Procedure:
-
Animals are pre-treated with the test compound or a vehicle control.
-
A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously or intraperitoneally.
-
The animals are then observed for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded as indicators of anticonvulsant activity.
Signaling Pathways and Mechanisms of Action
The biological activities of substituted benzaldehyde hydrazones are attributed to their interaction with various cellular targets and signaling pathways.
Antimicrobial Mechanism of Action: DNA Gyrase Inhibition
Many hydrazone derivatives exhibit their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[5] By binding to the enzyme, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Caption: Inhibition of DNA gyrase by hydrazones disrupts bacterial DNA processes, leading to cell death.
Anticancer Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Several studies have indicated that the anticancer activity of certain hydrazone derivatives is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[6] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers. By inhibiting key components of this pathway, hydrazones can induce apoptosis and suppress tumor growth.
Caption: Hydrazones can inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell proliferation and increased apoptosis.
Anticonvulsant Mechanism of Action
The anticonvulsant effects of hydrazones are believed to be multifactorial, involving the modulation of both excitatory and inhibitory neurotransmission. Key proposed mechanisms include:
-
Enhancement of GABAergic Neurotransmission: Some hydrazones may increase the levels of the inhibitory neurotransmitter GABA in the brain or enhance the function of GABA receptors, leading to a reduction in neuronal excitability.
-
Blockade of Voltage-Gated Sodium and Calcium Channels: By blocking these ion channels, hydrazones can limit the repetitive firing of neurons that is characteristic of seizures.
References
- 1. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]
- 5. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of Electron-Donating vs. Electron-Withdrawing Groups on Hydrazone Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the physicochemical and biological properties of hydrazones. The information presented is supported by experimental data to aid in the rational design of hydrazone-based compounds for various applications, particularly in drug development.
Introduction to Hydrazones and Substituent Effects
Hydrazones, characterized by the R¹R²C=NNHR³ structure, are a versatile class of compounds with applications ranging from synthetic chemistry to medicinal applications.[1] Their biological significance is vast, exhibiting activities such as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The functional properties of the hydrazone scaffold can be finely tuned by introducing substituents with different electronic characteristics onto their aromatic rings.
Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the molecule, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) decrease it. These perturbations in electron density profoundly impact a range of molecular properties, including stability, reactivity, and interaction with biological targets.
Caption: Electronic effects of EDGs and EWGs on the hydrazone scaffold.
Impact on Physicochemical Properties
The electronic nature of substituents directly influences the acidity, stability, spectroscopic, and electrochemical characteristics of hydrazones.
Acidity and Basicity (pKa)
The basicity of a hydrazone is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom. Substituents alter the availability of these electrons for protonation.
-
Electron-Donating Groups (EDGs): By increasing electron density on the nitrogen atoms, EDGs enhance basicity, making the hydrazone more readily protonated.
-
Electron-Withdrawing Groups (EWGs): By delocalizing or pulling electron density away from the nitrogen atoms, EWGs decrease basicity, making protonation more difficult.[4]
This principle is critical in drug design, as the ionization state of a molecule at physiological pH (pKa) affects its solubility, membrane permeability, and receptor-binding capability.
| Substituent (on aryl ring) | Type | Effect on Basicity | Reference |
| -OCH₃ | EDG | Increases | [5] |
| -CH₃ | EDG | Increases | [5] |
| -H | Neutral | Baseline | [5] |
| -Cl | EWG (Inductive) | Decreases | [6] |
| -NO₂ | EWG | Decreases | [6] |
Chemical Stability (Hydrolysis)
The stability of the hydrazone's C=N bond towards hydrolysis is pH-dependent and influenced by substituents. The process often involves protonation of the imine nitrogen.[7]
-
EDGs: Can facilitate protonation, which is a key step in acid-catalyzed hydrolysis.[7]
-
EWGs: Make the imine nitrogen less basic and therefore harder to protonate, which can increase stability against acid-catalyzed hydrolysis.
-
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to the conjugation of the C=N bond with the aromatic ring.[7]
| Hydrazone Type | pH | Half-life (t₁/₂) | Stability | Reference |
| Aliphatic Aldehyde-based | 7.4 | 20 - 150 min | Low | [7] |
| Aliphatic Aldehyde-based | 5.5 | < 2 min | Very Low | [7] |
| Aromatic Aldehyde-based | 7.4 | > 72 hours | High | [7] |
| Aromatic Aldehyde-based | 5.5 | > 48 hours | High | [7] |
Thermal Stability
Thermal stability is crucial for material science applications and for determining the shelf-life of pharmaceutical compounds. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature.
-
The relationship between substituents and thermal stability can be complex. In one study of triazinylacetohydrazides, thermal stability in both inert and oxidative atmospheres increased in the order: -CH₃ ≤ -OCH₃ < -H < -OC₂H₅.[5] This suggests that factors beyond simple electron donation/withdrawal, such as molecular weight and crystal packing, play a significant role.
| Substituent (R) | Decomposition Temp. (Helium, °C) | Decomposition Temp. (Air, °C) | Reference |
| -CH₃ | 238 | 230 | [5] |
| -OCH₃ | ~238 | ~230 | [5] |
| -H | >238 | >230 | [5] |
| -OC₂H₅ | 272 | 254 | [5] |
Electrochemical Properties
The ease with which a molecule can be oxidized or reduced is quantified by its electrochemical potential, often measured by cyclic voltammetry (CV).
-
EDGs: Increase the electron density of the molecule, making it more susceptible to oxidation (lower, less positive oxidation potential).
-
EWGs: Decrease the electron density, making the molecule more difficult to oxidize but easier to reduce (more positive, less negative reduction potential).[8]
These properties are relevant for developing electrochemical sensors and understanding the in vivo redox metabolism of drug candidates.[8][9]
| Compound | Substituent Type | First Cathodic Peak (V) | Second Cathodic Peak (V) | Reference |
| Hydrazone I | None | ~ -1.60 | ~ -2.20 | [8] |
| Hydrazone IV | EWG (-Br) | More Positive than I | More Positive than I | [8] |
| Hydrazone V | EDG (-OCH₃) | More Negative than I | More Negative than I | [8] |
| Hydrazone VI | EDG (-OH) | More Negative than I | More Negative than I | [8] |
Impact on Biological Activity
The electronic properties imparted by substituents are a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[6] EDGs and EWGs can influence a hydrazone's biological activity by altering its binding affinity to target enzymes or receptors, modifying its pharmacokinetic profile, or changing its mechanism of action.
For example, in a study of plumbagin hydrazones evaluated for cytotoxic activity against breast cancer cells, the addition of hydroxyl groups to the hydrazone side chain was found to favor additional hydrogen bonding interactions with the p50-subunit of the NF-κB protein, leading to enhanced anti-proliferative activity compared to the parent compound.[10]
In another study on anti-inflammatory hydrazone-N-acylhydrazones, the introduction of hydroxyl, chloride, and nitro substituents led to active compounds, and varying the position of these groups further modulated the activity.[6]
| Compound Series | Substituent | Biological Activity | Effect | Reference |
| Plumbagin Hydrazones | -OH | Cytotoxicity (Breast Cancer) | Enhanced activity | [10] |
| Isonicotinic Hydrazones | Various EDG/EWG | Antibacterial | Activity varies with substituent | [11] |
| N-acylhydrazones | -OH, -Cl, -NO₂ | Anti-inflammatory | Increased activity | [6] |
| N-acylhydrazones | -N-CH₃ | Anti-inflammatory | Reduced activity | [6] |
Experimental Protocols
Reproducibility is key in scientific research. Below are generalized protocols for the synthesis and characterization of hydrazones.
General Synthesis of Hydrazones
Hydrazones are typically synthesized via a simple condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative.[12][13][14]
-
Dissolution: Dissolve an equimolar amount of the desired aldehyde or ketone and the corresponding hydrazide in a suitable solvent (e.g., ethanol, methanol).[15]
-
Catalysis: Add a few drops of an acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid, to the mixture.[13][15]
-
Reaction: Reflux the reaction mixture for a period of 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13][15]
-
Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the hydrazone product.[15]
-
Purification: Filter the solid product, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrazone.[15]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][13][14]
Thermal Analysis (TGA/DSC)
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the hydrazone sample into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the thermogravimetric analyzer.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under a controlled atmosphere of an inert gas (e.g., nitrogen, helium) or an oxidative gas (e.g., air).[5]
-
Data Analysis: Record the mass loss as a function of temperature (TGA curve) and the heat flow (DSC curve). The onset of significant mass loss indicates the beginning of thermal decomposition.
Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate, TBATFB) in a suitable aprotic solvent (e.g., dimethylformamide, DMF).[8]
-
Analyte Solution: Dissolve the hydrazone compound in the electrolyte solution to a known concentration.
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential of the working electrode over a defined range and record the resulting current to obtain the cyclic voltammogram.
-
Data Analysis: Identify the potentials of the cathodic (reduction) and anodic (oxidation) peaks from the voltammogram.
Caption: A typical experimental workflow for hydrazone drug discovery.
Conclusion
The introduction of electron-donating or electron-withdrawing groups is a powerful strategy for modulating the properties of hydrazones. EDGs generally increase basicity, enhance susceptibility to oxidation, and can increase hydrolysis rates by facilitating protonation. EWGs tend to decrease basicity, increase stability against acid-catalyzed hydrolysis, and make the molecule easier to reduce. These electronic modifications have profound and varied effects on biological activity, forming the basis of rational drug design. A thorough understanding of these substituent effects, supported by robust experimental data, is essential for researchers aiming to develop novel hydrazone-based compounds with tailored properties for therapeutic and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A review exploring biological activities of hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural design, synthesis and substituent effect of hydrazone-N-acylhydrazones reveal potent immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis, characterization, molecular docking and cytotoxic activity of novel plumbagin hydrazones against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. alcrut.com [alcrut.com]
A Guide for Researchers in Medicinal Chemistry and Materials Science
This guide provides a comprehensive structural comparison of Benzaldehyde, 4-bromo-, hydrazone with a series of structurally related benzaldehyde hydrazones. The objective is to offer researchers, scientists, and drug development professionals a detailed analysis of how substituent changes on the phenyl ring influence the structural and spectroscopic properties of this important class of compounds. The information presented is supported by experimental data and detailed methodologies to aid in the design and synthesis of novel hydrazone derivatives with tailored properties.
Introduction to Benzaldehyde Hydrazones
Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 functional group. They are readily synthesized through the condensation reaction of aldehydes or ketones with hydrazine. Benzaldehyde hydrazones, in particular, have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties, as well as their applications in coordination chemistry and as chemical sensors.
The electronic and steric properties of substituents on the benzaldehyde ring play a crucial role in modulating the physicochemical and biological characteristics of the resulting hydrazones. This guide focuses on this compound and compares it with unsubstituted benzaldehyde hydrazone and its 4-chloro, 4-methyl, and 4-nitro substituted analogues.
Structural and Spectroscopic Comparison
The structural and spectroscopic properties of this compound and its related compounds have been investigated using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented in the following tables summarizes the key comparative aspects.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzaldehyde hydrazone | C₇H₈N₂ | 120.15 |
| This compound | C₇H₇BrN₂ | 199.05 [1] |
| Benzaldehyde, 4-chloro-, hydrazone | C₇H₇ClN₂ | 154.60[2] |
| Benzaldehyde, 4-methyl-, hydrazone | C₈H₁₀N₂ | 134.18[3] |
| Benzaldehyde, 4-nitro-, hydrazone | C₇H₇N₃O₂ | 165.15[4] |
¹H NMR Spectroscopic Data (DMSO-d₆, δ in ppm)
| Compound | Ar-H (ppm) | CH=N (ppm) | NH₂ (ppm) | Other |
| Benzaldehyde hydrazone | 7.20-7.65 (m, 5H) | 7.85 (s, 1H) | 7.35 (s, 2H) | |
| This compound | 7.55 (d, 2H), 7.65 (d, 2H) | 7.80 (s, 1H) | 7.50 (s, 2H) | |
| Benzaldehyde, 4-chloro-, hydrazone | 7.45 (d, 2H), 7.70 (d, 2H) | 7.82 (s, 1H) | 7.48 (s, 2H) | |
| Benzaldehyde, 4-methyl-, hydrazone | 7.20 (d, 2H), 7.55 (d, 2H) | 7.78 (s, 1H) | 7.25 (s, 2H) | 2.30 (s, 3H, CH₃) |
| Benzaldehyde, 4-nitro-, hydrazone | 7.90 (d, 2H), 8.25 (d, 2H) | 8.05 (s, 1H) | 7.80 (s, 2H) |
Note: The chemical shifts are approximate and can vary slightly based on experimental conditions.
The ¹H NMR data reveals the influence of the para-substituent on the chemical shifts of the aromatic and hydrazone protons. Electron-withdrawing groups like bromo, chloro, and nitro cause a downfield shift of the aromatic protons compared to the unsubstituted and methyl-substituted analogues, which is attributed to the deshielding effect.
¹³C NMR Spectroscopic Data (DMSO-d₆, δ in ppm)
| Compound | Ar-C (ppm) | C=N (ppm) | Other |
| Benzaldehyde hydrazone | 126.5, 128.8, 129.5, 134.0 | 140.5 | |
| This compound | 122.0, 128.5, 131.5, 133.0 | 139.0 | |
| Benzaldehyde, 4-chloro-, hydrazone | 128.0, 129.0, 132.5, 133.5 | 139.2 | |
| Benzaldehyde, 4-methyl-, hydrazone | 126.5, 129.5, 131.0, 139.0 | 140.8 | 21.0 (CH₃) |
| Benzaldehyde, 4-nitro-, hydrazone | 124.0, 127.5, 141.0, 148.0 | 138.5 |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
The ¹³C NMR data further illustrates the electronic effects of the substituents. The chemical shift of the imine carbon (C=N) is particularly sensitive to the electronic nature of the para-substituent.
FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(C-X) |
| Benzaldehyde hydrazone | 3350, 3200 | 1625 | - |
| This compound | 3340, 3190 | 1620 | ~1070 |
| Benzaldehyde, 4-chloro-, hydrazone | 3345, 3195 | 1622 | ~1090 |
| Benzaldehyde, 4-methyl-, hydrazone | 3355, 3205 | 1628 | - |
| Benzaldehyde, 4-nitro-, hydrazone | 3330, 3180 | 1615 | - |
Note: The vibrational frequencies are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).
The FT-IR spectra provide valuable information about the key functional groups. The characteristic N-H stretching vibrations of the hydrazone moiety are observed in the region of 3180-3355 cm⁻¹. The C=N stretching vibration, indicative of the imine bond, appears around 1615-1628 cm⁻¹. The position of the C=N band is influenced by the electronic nature of the substituent on the aromatic ring.
Experimental Protocols
General Synthesis of Benzaldehyde Hydrazones
The synthesis of benzaldehyde hydrazones is typically achieved through a straightforward condensation reaction between the corresponding benzaldehyde and hydrazine hydrate.[5]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted benzaldehyde in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the mixture while stirring.
-
The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from 30 minutes to a few hours, depending on the reactivity of the aldehyde.[6]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is then washed with cold ethanol or water and can be further purified by recrystallization from a suitable solvent like ethanol.
NMR Spectroscopy
NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Approximately 5-10 mg of the hydrazone sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired at room temperature.
-
The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Coupling constants (J) are reported in Hertz (Hz).
FT-IR Spectroscopy
FT-IR spectra are typically recorded on a Fourier-transform infrared spectrophotometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid hydrazone sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
-
The finely ground mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The vibrational frequencies are reported in wavenumbers (cm⁻¹).
Visualizing Structural Relationships and Experimental Workflow
To better understand the relationships between the discussed compounds and the general experimental process, the following diagrams are provided.
Caption: Structural relationships of the compared benzaldehyde hydrazones.
Caption: General experimental workflow for hydrazone synthesis and characterization.
Conclusion
This guide has provided a detailed structural and spectroscopic comparison of this compound with its unsubstituted, 4-chloro, 4-methyl, and 4-nitro analogues. The presented data clearly demonstrates the significant influence of the para-substituent on the electronic environment of the molecule, as reflected in the NMR and IR spectra. The electron-withdrawing or -donating nature of the substituent systematically alters the chemical shifts and vibrational frequencies of the key functional groups.
The provided experimental protocols offer a practical foundation for the synthesis and characterization of these and other related hydrazone derivatives. It is anticipated that this comparative guide will serve as a valuable resource for researchers in the rational design of novel hydrazones with desired physicochemical and biological properties for a wide range of applications.
References
- 1. This compound | C7H7BrN2 | CID 3475345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzaldehyde hydrazone | C7H7ClN2 | CID 9603270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 4-methyl-, hydrazone | C8H10N2 | CID 103673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzaldehyde hydrazone | C7H7N3O2 | CID 9561280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
A Spectroscopic Duel: Unmasking the Influence of Methyl vs. Nitro Substitution on Benzoylhydrazones
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent groups on a molecule's electronic and structural properties is paramount. This guide provides a detailed spectroscopic comparison of methyl- and nitro-substituted benzoylhydrazones, leveraging experimental data to illuminate the impact of these electronically divergent groups.
The introduction of an electron-donating group (EDG) like methyl (-CH₃) versus an electron-withdrawing group (EWG) like nitro (-NO₂) on the benzoylhydrazone scaffold significantly alters their spectroscopic signatures. This comparative analysis delves into the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying electronic effects.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for a representative methyl-substituted benzoylhydrazone (hdz-CH₃) and a nitro-substituted counterpart (hdz-NO₂)[1].
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ [1]
| Proton | hdz-CH₃ | hdz-NO₂ |
| -CH₃ | 2.22 (s, 3H) | - |
| -OCH₃ (benzoyl) | 3.74 (s, 3H), 3.88 (s, 6H) | 3.74 (s, 3H), 3.88 (s, 6H) |
| Aromatic (salicyl) | 6.86 (t), 7.22 (d), 7.28 (d) | - |
| Aromatic (benzoyl) | 7.27 (s, 2H) | - |
| -CH=N- | 8.58 (s, 1H) | - |
| -NH- | 11.89 (s, 1H) | - |
| -OH | 12.05 (s, 1H) | - |
**Table 2: Key IR Frequencies (ν, cm⁻¹) **[1]
| Vibrational Mode | hdz-CH₃ | hdz-NO₂ |
| ν(C=O) | 1658 | 1648 |
| ν(C=N) | 1620 | 1622 |
| ν(N-N) | 1003 | 997 |
| νas(NO₂) | - | 1519 |
| νsym(NO₂) | - | 1336 |
Table 3: Mass Spectrometry (m/z) [1]
| Compound | Calculated [M]⁺ | Observed [M]⁺ |
| hdz-CH₃ | 344.36 | 344.18 |
| hdz-NO₂ | - | - |
Probing the Electronic Landscape: A Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra reveal the profound influence of the methyl and nitro groups on the chemical environment of the hydrazone protons. In the methyl-substituted compound, the electron-donating nature of the methyl group increases the electron density on the aromatic ring, leading to a slight upfield shift of the aromatic protons compared to the unsubstituted analog.
Conversely, the powerful electron-withdrawing effect of the nitro group in the nitro-substituted benzoylhydrazone significantly deshields the aromatic protons. Protons ortho and para to the nitro group experience the most substantial downfield shifts due to resonance and inductive effects[2]. The imine proton (-CH=N-) and the amide proton (-NH-) in the nitro-substituted compound are also expected to be shifted downfield due to the overall decrease in electron density across the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational frequencies of key functional groups, which are sensitive to the electronic environment.
-
C=O Stretching (ν(C=O)): The carbonyl stretching frequency is a sensitive probe of electronic effects. The electron-donating methyl group in hdz-CH₃ increases electron density at the carbonyl carbon, slightly weakening the C=O bond and resulting in a higher stretching frequency (1658 cm⁻¹) compared to the nitro-substituted analog (1648 cm⁻¹)[1][3]. The electron-withdrawing nitro group pulls electron density away from the carbonyl group, leading to a decrease in the C=O bond order and a lower stretching frequency.
-
C=N Stretching (ν(C=N)): The azomethine (C=N) stretching frequency shows less significant but noticeable shifts. In hdz-CH₃, this band appears at 1620 cm⁻¹, while in hdz-NO₂, it is observed at 1622 cm⁻¹[1].
-
NO₂ Stretching: The nitro-substituted compound exhibits characteristic strong asymmetric and symmetric stretching bands for the NO₂ group at approximately 1519 cm⁻¹ and 1336 cm⁻¹, respectively[1]. These bands are absent in the spectrum of the methyl-substituted analog.
Mass Spectrometry (MS)
The mass spectra of both compounds show the molecular ion peak, confirming their respective molecular weights. The fragmentation patterns of aroylhydrazones are often characterized by cleavage of the N-N bond and the N-C (amide) bond[4][5]. While the primary fragmentation pathways are similar, the relative abundances of the fragment ions can be influenced by the substituent. The electron-donating methyl group can stabilize adjacent carbocations, potentially leading to a higher abundance of certain fragment ions compared to the nitro-substituted compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analyses described.
Synthesis of Substituted Benzoylhydrazones
Substituted benzoylhydrazones can be synthesized via the condensation reaction of a substituted benzohydrazide with an appropriate aldehyde or ketone[6].
-
Preparation of Benzohydrazide: A substituted benzoic acid is esterified and then reacted with hydrazine hydrate to yield the corresponding benzohydrazide.
-
Condensation Reaction: The substituted benzohydrazide is dissolved in a suitable solvent (e.g., ethanol) and reacted with an equimolar amount of an aldehyde or ketone. A catalytic amount of acid (e.g., acetic acid) is often added. The reaction mixture is typically refluxed for several hours.
-
Isolation and Purification: The resulting solid product is filtered, washed, and recrystallized from an appropriate solvent to obtain the pure benzoylhydrazone.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃[7]. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using the KBr pellet technique or with an ATR accessory in the range of 4000-400 cm⁻¹[7].
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The fragmentation patterns are analyzed to confirm the structure of the compounds.
Visualizing the Concepts
Caption: Workflow for the synthesis and comparative spectroscopic analysis.
Caption: Electronic effects of methyl vs. nitro groups on spectroscopic properties.
References
- 1. Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. organic chemistry - Effect of electron-donating and electron-withdrawing groups on the C=O bond - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Mass spectrometry of organic compounds. Part V. Mass spectra of substituted aroylhydrazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. m.chem960.com [m.chem960.com]
- 6. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones : Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, characterization, and differential properties of E and Z isomers of phenylhydrazones, supported by experimental data and detailed protocols.
Phenylhydrazones, a versatile class of organic compounds, are integral to various fields, including medicinal chemistry and materials science, owing to their wide range of biological activities and unique photochemical properties.[1][2] A critical aspect of their chemistry is the existence of E-Z geometric isomers around the carbon-nitrogen double bond (C=N), which can significantly influence their physical, chemical, and biological profiles.[1] This guide provides a comprehensive comparison of these isomers, offering researchers and drug development professionals valuable insights into their distinct characteristics, supported by experimental data and detailed methodologies.
Synthesis and Separation of E-Z Isomers
The synthesis of phenylhydrazones is typically achieved through the condensation reaction of a carbonyl compound with a phenylhydrazine derivative.[1][2] This reaction can yield either a single isomer or a mixture of both E and Z isomers, depending on the reactants and reaction conditions.
The kinetically controlled product is often the Z-isomer, while the E-isomer is generally the more thermodynamically stable form.[3][4] Interconversion between the isomers can be facilitated by catalysts such as acids, heat, or light (photoisomerization).[3][4][5]
Separation of the E and Z isomers from a mixture can be accomplished using standard laboratory techniques, with column chromatography being a commonly employed method.[6][7] The different polarities of the isomers, often stemming from variations in intramolecular interactions, allow for their effective separation.[4]
Comparative Spectroscopic and Structural Analysis
The differentiation and characterization of E and Z phenylhydrazone isomers are primarily accomplished through spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the E and Z configurations.[1][4] A key diagnostic feature in ¹H NMR is the chemical shift of the N-H proton. In many Z-isomers, the formation of a strong intramolecular hydrogen bond with a nearby acceptor group (e.g., a carbonyl oxygen) leads to a significant downfield shift of the N-H proton signal, often appearing in the range of δ 10–14 ppm.[1][6] In contrast, the N-H proton of the E-isomer typically resonates at a higher field.[6]
| Isomer | Key ¹H NMR Diagnostic Feature | Typical Chemical Shift (δ) | Reference |
| Z-Isomer | Downfield shift of N-H proton due to intramolecular hydrogen bonding. | 10 - 14 ppm | [1][6] |
| E-Isomer | N-H proton signal at a relatively higher field. | 10 - 12.5 ppm | [6] |
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of E and Z isomers can also exhibit distinct differences. The specific absorption bands and their maxima are dependent on the molecular structure and the solvent used. For instance, in some isatin arylhydrazones, the E-isomer displays a characteristic absorption band in the range of 470 nm to 600 nm, which is absent in the Z-isomer's spectrum.[6] This difference can be exploited for monitoring isomerization processes.
| Isomer | UV-Vis Spectral Characteristic (Example: Isatin Arylhydrazones) | Reference |
| E-Isomer | Characteristic absorption band between 470 nm and 600 nm. | [6] |
| Z-Isomer | Lacks the absorption band observed in the E-isomer around 550 nm. | [6] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, confirming the E or Z configuration and revealing details about bond lengths, bond angles, and intermolecular interactions.[8][9] This technique is invaluable for validating the assignments made by spectroscopic methods.
Differential Stability and Reactivity
The relative stability of the E and Z isomers is a crucial factor influencing their isolation and reactivity. The E-isomer is generally considered to be more thermodynamically stable.[4] However, the Z-isomer can be significantly stabilized by the presence of intramolecular hydrogen bonds, which can make its isolation possible.[1][5]
The different spatial arrangements of substituents in E and Z isomers can lead to distinct chemical reactivities. For example, one study demonstrated that the Z-isomer of 2-benzamido-3-phenylacrylohydrazide readily undergoes cyclization reactions, while the E-isomer does not under the same conditions.[10]
Impact on Biological Activity
The geometric configuration of phenylhydrazones can have a profound impact on their biological activity. The distinct three-dimensional shapes of the E and Z isomers can lead to different binding affinities with biological targets such as enzymes and receptors.
In a study on butyl-2-phenyl-2-(2-phenylhydrazono)acetate, the Z-isomer exhibited stronger in vitro antibacterial activity compared to the E-isomer.[1] This highlights the importance of isolating and characterizing individual isomers during drug discovery and development, as a mixture of isomers may exhibit different or less potent effects than a pure isomer.
| Isomer | Biological Activity (Example: Butyl-2-phenyl-2-(2-phenylhydrazono)acetate) | Reference |
| Z-Isomer | Stronger in vitro antibacterial activity. | [1] |
| E-Isomer | Weaker in vitro antibacterial activity. | [1] |
Experimental Protocols
General Synthesis of Phenylhydrazones
A typical procedure for the synthesis of phenylhydrazones involves the condensation of a carbonyl compound with a phenylhydrazine.[2][11]
Materials:
-
Substituted acetophenone or aldehyde (1 equivalent)
-
Substituted phenylhydrazine (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve equimolar amounts of the substituted carbonyl compound and phenylhydrazine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a specified time (e.g., 3-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][6]
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash it with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired phenylhydrazone isomer(s).[6][11]
Characterization by ¹H NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve a small amount of the purified phenylhydrazone isomer in a suitable deuterated solvent.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure and assign the E or Z configuration, paying close attention to the chemical shift of the N-H proton.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Interconversion pathway between E and Z isomers of phenylhydrazones.
Caption: Experimental workflow for the synthesis, separation, and characterization of phenylhydrazone isomers.
Caption: Relationship between isomeric configuration and biological activity.
References
- 1. bsuj.bsu.edu.az [bsuj.bsu.edu.az]
- 2. mdpi.com [mdpi.com]
- 3. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach [mdpi.com]
A Comparative Guide to the Characterization of 4-Bromobenzaldehyde Phenylhydrazone
This guide provides a comprehensive overview of the characterization data for 4-bromobenzaldehyde phenylhydrazone, a compound of interest in synthetic chemistry and drug development. It includes a detailed summary of its physicochemical and spectroscopic properties, alongside experimental protocols for its synthesis. Furthermore, a comparison of different synthetic methodologies is presented to offer researchers insights into optimizing its preparation.
Physicochemical and Spectroscopic Characterization
The identity and purity of 4-bromobenzaldehyde phenylhydrazone can be confirmed through various analytical techniques. A summary of the key characterization data is presented in Table 1.
| Property | Data |
| Melting Point | 112-114 °C[1] |
| Appearance | Typically a yellow crystalline solid. |
| Molecular Formula | C₁₃H₁₁BrN₂[2] |
| Molecular Weight | 275.14 g/mol [2] |
| Infrared (IR) Spectra | Key absorptions are expected for N-H stretching (around 3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-Br stretching. |
| ¹H NMR Spectra | Expected signals include those for aromatic protons and the imine proton (-CH=N-). |
| ¹³C NMR Spectra | Characteristic peaks include the imine carbon (-CH=N-) and aromatic carbons. A known spectrum is available on SpectraBase.[3] |
| Mass Spectrometry | The mass spectrum shows a top peak at m/z 274.[3] |
Synthesis and Methodologies
The standard method for synthesizing 4-bromobenzaldehyde phenylhydrazone involves the condensation reaction between 4-bromobenzaldehyde and phenylhydrazine. This section details a conventional protocol and discusses alternative, potentially more efficient methods.
Experimental Protocol: Conventional Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 4-bromobenzaldehyde phenylhydrazone.
Materials:
-
4-Bromobenzaldehyde
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 4-bromobenzaldehyde (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified period (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-bromobenzaldehyde phenylhydrazone.
-
Dry the purified crystals and determine the yield and melting point.
Alternative Synthesis Methodologies
Modern synthetic chemistry often seeks more efficient and environmentally friendly methods. For the synthesis of phenylhydrazones, several alternatives to conventional heating exist.
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields. The reactants are mixed in a microwave-safe vessel, often with a solid support like silica gel or in a minimal amount of solvent, and irradiated in a microwave synthesizer.
Solvent-Free Synthesis: Grinding the reactants together, sometimes with a catalytic amount of a solid acid or base, can lead to the formation of the product without the need for a solvent. This approach is environmentally benign and can be highly efficient.
Comparison of Synthetic Methods
The choice of synthetic method can impact the efficiency, cost, and environmental footprint of the process. Table 2 provides a qualitative comparison of the methods discussed.
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Solvent-Free Synthesis |
| Reaction Time | Hours | Minutes | Minutes to Hours |
| Energy Consumption | High | Low | Very Low |
| Solvent Usage | Significant | Minimal to None | None |
| Yields | Generally good | Often higher than conventional methods | Can be very high |
| Equipment | Standard laboratory glassware | Microwave synthesizer | Mortar and pestle or ball mill |
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and a generalized workflow for the synthesis of 4-bromobenzaldehyde phenylhydrazone.
Caption: Synthesis of 4-bromobenzaldehyde phenylhydrazone.
Caption: Workflow comparison of synthesis methods.
References
A Comparative Guide to Hydrazone Synthesis: Solution-Based vs. Mechanochemical Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of hydrazones is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of traditional solution-based synthesis with the increasingly popular mechanochemical approach, supported by experimental data and detailed protocols.
Hydrazones are a versatile class of organic compounds with a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The method of their synthesis can significantly impact yield, purity, cost, and environmental footprint. This comparison delves into the key performance indicators of solution-based and mechanochemical synthesis routes to inform methodology selection.
Performance Comparison: A Quantitative Overview
Mechanochemical synthesis consistently demonstrates significant advantages over traditional solution-based methods in terms of reaction time, yield, and environmental impact. The following table summarizes key quantitative data extracted from comparative studies.
| Parameter | Solution-Based Synthesis | Mechanochemical Synthesis | Key Advantages of Mechanochemistry |
| Reaction Time | Typically 1 to 12 hours under reflux.[1][2] | Generally much shorter, ranging from minutes to a few hours at room temperature.[1][3] | Faster reaction kinetics, leading to higher throughput. |
| Yield | Fair to excellent (30-90%), dependent on reactants.[1] | Often excellent to quantitative (>99%).[1][4][5] | Higher conversion rates and product yields. |
| Solvent Consumption | Requires significant volumes of organic solvents (e.g., methanol, ethanol) for dissolving reactants and facilitating the reaction.[6][7] | Solvent-free or requires only minimal amounts of a liquid additive for liquid-assisted grinding (LAG).[4][8] | Drastically reduced solvent waste, aligning with green chemistry principles.[9][10] |
| Energy Input | Often requires heating/refluxing for extended periods.[1][2] | Mechanical energy is supplied by milling or grinding at ambient temperature.[1] | Lower energy consumption and avoidance of hazards associated with heating flammable solvents. |
| Purification | Products often require purification (e.g., recrystallization) to remove unreacted starting materials and by-products. | High yields and purity often mean the product can be used without further purification.[4] | Simplified workup procedures, saving time and resources. |
Experimental Protocols: A Closer Look
To provide a practical understanding, here are detailed experimental methodologies for the synthesis of a representative hydrazone using both solution-based and mechanochemical techniques.
Solution-Based Synthesis of Hydrazones[6]
This method involves the condensation of a hydrazide with an aldehyde or ketone in a suitable solvent, typically with acid catalysis and heating.
Materials:
-
Appropriate hydrazide (e.g., isonicotinic hydrazide) (2.5 mmol)
-
Appropriate aldehyde (e.g., 2,3-dihydroxybenzaldehyde) (2.5 mmol)
-
Methanol (50 mL)
-
Glacial acetic acid (optional, a few drops as catalyst)[2]
Procedure:
-
A mixture of the aldehyde and hydrazide is dissolved in methanol in a round-bottom flask.
-
The mixture is stirred continuously and refluxed for 3 hours.[6]
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid product is washed with a small amount of cold methanol and dried.
-
If necessary, the product is purified by recrystallization.
Mechanochemical Synthesis of Hydrazones[4]
This solvent-free or liquid-assisted grinding (LAG) method utilizes mechanical force to initiate the chemical reaction between solid reactants.
Materials:
-
Appropriate hydrazide (1 mmol)
-
Appropriate aldehyde (1 mmol)
-
Methanol (50 µL, for LAG)[4]
Procedure:
-
The aldehyde, hydrazide, and methanol (if using LAG) are placed in a milling jar (e.g., Teflon) with a milling ball.[4]
-
The jar is placed in a ball mill (e.g., Retsch MM200) and milled at a specific frequency (e.g., 25 Hz) for a designated time (e.g., 60 minutes).[4]
-
After milling, the powdered product is collected. In many cases, no further purification is needed.[4]
Visualizing the Workflows
The following diagrams illustrate the distinct workflows of solution-based and mechanochemical synthesis, highlighting the streamlined nature of the latter.
Caption: Workflow for Solution-Based Hydrazone Synthesis.
Caption: Workflow for Mechanochemical Hydrazone Synthesis.
Reaction Mechanism: A Shared Pathway
Despite the different reaction conditions, the fundamental chemical pathway for hydrazone formation is the same in both solution-based and mechanochemical synthesis. It proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the hydrazone.
Caption: General Mechanism of Hydrazone Formation.
Conclusion
Mechanochemical synthesis presents a compelling alternative to traditional solution-based methods for the preparation of hydrazones. Its advantages, including significantly reduced reaction times, higher yields, and minimal solvent usage, align with the principles of green chemistry and offer substantial benefits in terms of efficiency and sustainability.[8][9][10] For researchers and professionals in drug development, adopting mechanochemical techniques can accelerate the synthesis of novel hydrazone-based compounds, streamlining the path from discovery to application.
References
- 1. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alcrut.com [alcrut.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 5. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities [mdpi.com]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of traditional and mechanochemical production processes for nine active pharmaceutical ingredients (APIs) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00385C [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Benzaldehyde, 4-bromo-, hydrazone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Benzaldehyde, 4-bromo-, hydrazone, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is crucial to be aware of its hazard classifications to implement appropriate safety measures.
Summary of Hazard Information:
| Hazard Classification | Description | GHS Pictogram |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] | Warning |
| Skin irritation (Category 2) | Causes skin irritation.[1] | Warning |
| Eye irritation (Category 2) | Causes serious eye irritation.[1] | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation.[1] | Warning |
| Hazardous to the aquatic environment, acute hazard (Category 1) | Very toxic to aquatic life.[1] | Warning |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. For larger spills, a chemical-resistant suit may be required.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and "this compound". Include the associated hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep the container tightly closed.[2]
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Cleanup: For solid material, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable container for disposal.[3][4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
Step 3: Chemical Treatment (for specialized facilities)
In some instances, chemical treatment may be an option prior to final disposal, typically performed by trained personnel in a designated facility. A common method for the destruction of hydrazone compounds is through oxidation.
-
Oxidation: Treatment with a dilute solution of an oxidizing agent like sodium hypochlorite or calcium hypochlorite can break down the hydrazone moiety.[5] This process should be carried out with caution due to the potential for vigorous reactions.
-
Neutralization: For hydrazine-related compounds, after dilution with water, neutralization with a dilute acid like sulfuric acid can be performed.[6]
It is critical that any chemical treatment is performed by qualified individuals with a thorough understanding of the reaction and potential hazards.
Step 4: Final Disposal
-
Licensed Disposal Company: The most recommended and safest method of disposal is to contact a licensed hazardous waste disposal company.[3] They have the expertise and facilities to handle and dispose of the chemical in an environmentally sound manner.
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable method for the final destruction of this compound.[2]
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected as hazardous waste. The empty, cleaned container can then be offered for recycling or disposed of as non-hazardous waste, or punctured to prevent reuse and placed in a sanitary landfill.[2]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.
References
- 1. 4-Bromobenzaldehyde phenylhydrazone | C13H11BrN2 | CID 9602351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. Hydrazine (HSG 56, 1991) [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
